Ectoine
Description
Propriétés
IUPAC Name |
(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNXVUDBPYKBA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NCC[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869280 | |
| Record name | Ectoine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96702-03-3 | |
| Record name | Ectoine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ectoine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ectoine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECTOINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ectoine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemical Architecture of Ectoine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine, a cyclic amino acid derivative, is a small organic molecule that has garnered significant attention in various scientific and industrial fields.[1][2][3] Initially discovered in halophilic bacteria, this compound serves as a compatible solute, protecting cells from extreme osmotic stress, temperature fluctuations, and UV radiation.[1][] Its remarkable protective and stabilizing properties have led to its use in cosmetics, and it is under investigation for various therapeutic applications.[][5] This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data.
Chemical Structure of this compound
This compound is chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.[5][6][7] It is a heterocyclic compound derived from the formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid.[2][8] In aqueous solutions at neutral pH, this compound exists as a zwitterion, with a negatively charged carboxyl group and a positive charge delocalized within the pyrimidine ring.[9]
The core structure of this compound consists of a six-membered tetrahydropyrimidine ring. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position, which possesses (S)-stereochemistry. The presence of both a basic amidine functional group within the ring and an acidic carboxylic acid group confers its zwitterionic properties.
Molecular Formula and Weight
The molecular formula of this compound is C₆H₁₀N₂O₂.[5][6][8][10][11] This composition gives it a molecular weight of approximately 142.16 g/mol .[6][8]
| Property | Value | Source |
| IUPAC Name | (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | [5][6][7] |
| Molecular Formula | C₆H₁₀N₂O₂ | [5][6][8][10][11] |
| Molecular Weight | 142.16 g/mol | [6][8] |
| CAS Number | 96702-03-3 | [6][8][11] |
| Canonical SMILES | CC1=NCC--INVALID-LINK--C(=O)O | [8][10] |
| InChI | InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | [8][10] |
| InChI Key | WQXNXVUDBPYKBA-YFKPBYRVSA-N | [8][10] |
Experimental Elucidation of this compound's Structure
The determination of this compound's chemical structure has been accomplished through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal technique in confirming the structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals for the methyl protons, the methylene protons of the tetrahydropyrimidine ring, and the methine proton at the chiral center. For instance, a triplet peak observed around 4.710 ppm can be attributed to a methylene group (-CH2-), while multiplets in the range of 2.086 to 1.984 ppm are assigned to other methylene groups in the side chain.[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Signals corresponding to the carboxyl carbon, the carbons of the tetrahydropyrimidine ring, and the methyl carbon are observed at characteristic chemical shifts.[13] For example, signals at δC 161.67 (C-CH₃) and 175.99 (C=O) in the ¹³C spectrum confirm the presence of a carboxyl group.[13]
Mass Spectrometry (MS)
Mass spectrometry techniques are employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of this compound typically shows a pseudo-molecular ion at m/z 143 [M+H]⁺ in positive ion mode.[14] Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragment ions. A major fragment is often observed at m/z 97, resulting from the cleavage of the carbonyl position in the C4 side chain.[15][16]
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has also been used to identify the molecular mass of this compound. The mass spectra of purified this compound show a signal at m/z 143.1.[17]
X-ray Crystallography
While the structure of this compound itself has been primarily elucidated by spectroscopic methods, X-ray crystallography has been instrumental in studying the enzymes involved in its biosynthesis and modification. For example, the crystal structures of this compound synthase (EctC) and this compound hydroxylase (EctD) have been determined, providing detailed insights into their active sites and catalytic mechanisms.[18][19][20][21][22][23] These studies indirectly support the established structure of this compound as the substrate for these enzymes.
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the determination of this compound's chemical structure.
Caption: Experimental workflow for the structural elucidation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound from aspartate-β-semialdehyde is a three-step enzymatic process.[24] This pathway involves the sequential action of three enzymes encoded by the ectA, ectB, and ectC genes.[2][25]
-
L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the formation of L-2,4-diaminobutyric acid from L-aspartate-β-semialdehyde.[7]
-
L-2,4-diaminobutyrate Nγ-acetyltransferase (EctA): Acetylates the γ-amino group of L-2,4-diaminobutyric acid to form Nγ-acetyl-L-2,4-diaminobutyric acid.[22]
-
This compound synthase (EctC): Catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid to produce this compound.[20][23][24]
Conclusion
The chemical structure of this compound, (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is well-established through a combination of powerful analytical techniques. Its unique cyclic and zwitterionic nature is fundamental to its function as a potent osmoprotectant and stabilizer. A thorough understanding of its structure is crucial for the ongoing research into its diverse applications in biotechnology, pharmacology, and cosmetics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals working with this remarkable molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 96702-03-3 [chemicalbook.com]
- 3. This compound = 95.0 HPLC 96702-03-3 [sigmaaldrich.com]
- 5. specialchem.com [specialchem.com]
- 6. scbt.com [scbt.com]
- 7. The ups and downs of this compound: structural enzymology of a ... [degruyterbrill.com]
- 8. This compound | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 11. zanchengsynbio.com [zanchengsynbio.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the extremolyte this compound in plasma and a pharmacokinetic study in rats by a validated and BAGI-evaluated UPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystal Structure of the this compound Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 5-Hydroxythis compound from this compound: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD | PLOS One [journals.plos.org]
- 20. Overproduction, crystallization and X-ray diffraction data analysis of this compound synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of the this compound hydroxylase, a snapshot of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The ups and downs of this compound: structural enzymology of a ... [degruyterbrill.com]
- 23. Overproduction, crystallization and X-ray diffraction data analysis of this compound synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A blueprint of this compound metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Uptake of the Compatible Solutes this compound and 5-Hydroxythis compound by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Producers of Ectoine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a compatible solute, a small organic molecule that serves as an osmoprotectant in a wide range of microorganisms.[1] First discovered in the halophilic bacterium Ectothiorhodospira halochloris, this compound has garnered significant attention in the pharmaceutical, cosmetic, and biotechnology industries due to its remarkable stabilizing effects on proteins, nucleic acids, and whole cells.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the microbial producers, their production capabilities, and the methodologies employed for its isolation and quantification.
Natural Sources and Microbial Producers of this compound
This compound is predominantly found in halophilic and halotolerant bacteria, where it accumulates in high concentrations to counteract osmotic stress imposed by saline environments.[1][3] These microorganisms, often referred to as extremophiles, thrive in habitats such as salt lakes, marine environments, and saline soils.[4] The ability to synthesize this compound is a key adaptation that allows these organisms to maintain cellular turgor and function in high-salt conditions.[5]
A diverse array of bacteria has been identified as natural producers of this compound. Members of the genus Halomonas are among the most well-studied and industrially relevant producers.[6] Other significant producers include species from the genera Chromohalobacter, Virgibacillus, and Brevibacterium.[2][7] While bacteria are the primary source, some species of Archaea have also been found to produce this compound.[7]
Key this compound-Producing Microorganisms
The following table summarizes some of the key microbial producers of this compound and their reported production yields under various cultivation strategies.
| Microorganism | Strain | Fermentation Strategy | Salinity (M NaCl) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g substrate) | Reference(s) |
| Halomonas elongata | DSM 142T | Bacterial Milking | 2.57 (growth) / 0.51 (release) | 7.4 | 0.22 | - | [2] |
| Halomonas elongata | DSM 2581 | Fed-batch | - | 14.25 | - | - | [8] |
| Halomonas salina | DSM 5928 | Batch | 0.5 | 6.9 | 0.33 | - | [2] |
| Halomonas salina | BCRC 17875 | Fed-batch | - | 13.96 | 0.29 | - | [2] |
| Halomonas hydrothermalis | Y2/ΔectD/ΔdoeA/Δmrp | Fed-batch | ~1.0 | 10.5 | 0.22 | 0.21 (monosodium glutamate) | [2] |
| Brevibacterium epidermis | DSM 20659 | Fed-batch | 1.42 | 8.0 | 0.08 | 0.05 (monosodium glutamate) | [2] |
| Corynebacterium glutamicum | Ecto5 | Fed-batch | 0.01 | 22.0 | 0.32 | 0.16 (glucose) | [2] |
| Escherichia coli | ECT05 | Fed-batch | 0.03 | 25.1 | 0.84 | 0.11 (glucose) | [2] |
| Escherichia coli | Engineered | Fed-batch | - | 60.7 | - | - | [9] |
Biosynthesis and Regulation of this compound Production
The biosynthesis of this compound from the precursor L-aspartate-β-semialdehyde is a three-step enzymatic pathway.[10][11] This pathway is highly conserved among this compound-producing bacteria.[10]
The this compound Biosynthesis Pathway
The synthesis of this compound is catalyzed by three key enzymes encoded by the ectA, ectB, and ectC genes, which are typically organized in an operon.[3]
-
L-2,4-diaminobutyrate acetyltransferase (EctA): This enzyme catalyzes the acetylation of L-2,4-diaminobutyric acid (DABA).[2]
-
L-2,4-diaminobutyrate transaminase (EctB): This enzyme is responsible for the transamination of L-aspartate-β-semialdehyde to form DABA.[2]
-
This compound synthase (EctC): This enzyme catalyzes the final cyclization reaction to form this compound.[2]
Some microorganisms can further convert this compound to hydroxythis compound, a reaction catalyzed by this compound hydroxylase (EctD).[2]
Regulation of the ectABC Operon
The expression of the ectABC operon is primarily regulated at the transcriptional level in response to osmotic stress.[3][11] High external osmolarity leads to a significant upregulation of ectABC gene expression.[1] This osmoregulation ensures that this compound is synthesized when it is most needed for cell protection. In some methanotrophs, a transcriptional regulator, EctR1, has been identified to negatively control the transcription of the this compound biosynthetic genes.[12]
Experimental Protocols
Cultivation of this compound-Producing Halophilic Bacteria
A typical protocol for the cultivation of a halophilic bacterium like Halomonas elongata for this compound production involves a two-stage process to achieve high cell density and subsequent this compound accumulation.
Materials:
-
Growth medium (e.g., containing peptone, yeast extract, and a specific NaCl concentration).
-
Production medium (similar to growth medium but with a higher NaCl concentration to induce this compound synthesis).
-
Shake flasks or a bioreactor.
-
Incubator shaker or fermenter with temperature and agitation control.
Procedure:
-
Inoculation: Inoculate a sterile growth medium with a fresh culture of the this compound-producing strain.
-
Growth Phase: Incubate the culture at the optimal temperature (e.g., 30-37°C) with agitation until a high cell density is reached. The salt concentration during this phase is optimized for growth (e.g., 3-5% NaCl).
-
Induction Phase: Transfer the cells to a production medium with a higher salt concentration (e.g., 10-15% NaCl) to induce osmotic stress and trigger this compound synthesis.
-
Cultivation: Continue incubation under controlled conditions for a specified period to allow for this compound accumulation.
This compound Extraction and Release: The "Bacterial Milking" Process
"Bacterial milking" is a widely used technique for the large-scale production of intracellular this compound.[7] This process involves cyclic osmotic shocks to induce the release of accumulated this compound from the cells without causing lysis.[13]
Procedure:
-
High-Salt Cultivation: Cultivate the bacteria in a high-salt medium to promote intracellular this compound accumulation.
-
Osmotic Downshock: Rapidly transfer the cells to a low-salt medium (e.g., by dilution or diafiltration). This creates a hypo-osmotic shock, causing the cells to release the accumulated this compound into the medium to maintain osmotic equilibrium.[13]
-
This compound Harvest: Separate the cells from the this compound-rich supernatant.
-
Osmotic Upshock: Resuspend the cells in a high-salt medium to initiate a new cycle of this compound synthesis and accumulation.[13]
-
Repeat: Repeat the downshock and upshock cycles multiple times to "milk" the cells for this compound.[13]
References
- 1. Osmotically Regulated Synthesis of the Compatible Solute this compound in Bacillus pasteurii and Related Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osmotically regulated synthesis of the compatible solute this compound in Bacillus pasteurii and related Bacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biology-journal.org [biology-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound production in bioreactor by Halomonas elongata DSM2581: Using MWCNT and Fe-nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new cell factory for high-efficiency production of this compound | EurekAlert! [eurekalert.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Genes and enzymes of this compound biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial milking: A novel bioprocess for production of compatible solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physicochemical Behavior of Ectoine in Aqueous Environments: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of ectoine, a compatible solute of significant interest in the pharmaceutical and biotechnology sectors. This compound, a small cyclic amino acid, is produced by a variety of extremophilic microorganisms to protect them from harsh environmental conditions such as high salinity, extreme temperatures, and desiccation. Its remarkable stabilizing effect on biomolecules makes it a valuable excipient in drug development and a protective agent in skincare formulations. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action.
Core Physicochemical Properties of this compound
This compound's efficacy as a protectant is rooted in its unique interactions with water molecules. It is a highly soluble, zwitterionic molecule that exhibits strong kosmotropic (water-structuring) effects. This section summarizes the key physicochemical parameters of this compound in aqueous solutions.
Table 1: Solubility of this compound
| Solvent | Solubility (M) | Temperature (°C) | Reference |
| Water | ~4 | 20 | [1] |
| Methanol | 0.3 | Not Specified |
Table 2: Hydration Properties of this compound
| Property | Value | Method | Reference |
| Hydration Number | ~7 | Molecular Dynamics Simulation | [2] |
| Hydration Shell Distance | < 0.6 nm | Molecular Dynamics Simulation | [3] |
Table 3: Thermodynamic Properties of this compound in Aqueous Solution
| Property | Effect of this compound | Reference |
| Water Activity Coefficient | Decreases | |
| Static Relative Permittivity | Increases |
This compound's Influence on Biomolecule Stability
A primary application of this compound is the stabilization of proteins and other macromolecules. This compound enhances the stability of proteins against thermal denaturation and other stresses.
Table 4: Effect of this compound on Protein Stability
| Protein | This compound Concentration (M) | Effect on Stability | Method | Reference |
| Bacteriorhodopsin | 1 | Increased unfolding forces, indicating strengthening of intramolecular interactions.[4][5] | Single Molecule Force Spectroscopy | [4][5] |
| Lactoperoxidase | Increasing concentrations | Increased catalytic activity, increased melting temperature (Tm), and increased Gibbs free energy.[6] | UV-visible absorption spectroscopy, FTIR, Fluorescence measurements | [6] |
| Various Proteins | Not Specified | Protects against denaturation from freezing, thawing, and high temperatures.[7] | General Observation | [7] |
The stabilizing effect of this compound is largely attributed to the "preferential exclusion" or "preferential hydration" model.[2][8] this compound is preferentially excluded from the immediate hydration shell of a protein.[8] This leads to an increase in the hydration of the protein surface, which thermodynamically favors the compact, native state of the protein over the unfolded state.[2][8]
Experimental Methodologies for Characterizing this compound
The study of this compound's physicochemical properties relies on a suite of biophysical and computational techniques. This section provides an overview of the key experimental protocols.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to investigate the vibrational modes of molecules and can be used to study the interactions of this compound with water and biomolecules.
Objective: To characterize the functional groups of this compound and to study its influence on the secondary structure of proteins in aqueous solution.
General Protocol:
-
Sample Preparation:
-
For analysis of pure this compound, a sample can be prepared as a KBr pellet or as a thin film.
-
For studying protein interactions, the protein of interest is dissolved in a suitable buffer (e.g., phosphate buffer) in both H₂O and D₂O.[9] A background spectrum of the buffer is collected.
-
This compound is then added to the protein solution to the desired concentration, and the sample is allowed to equilibrate.
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
-
The background spectrum of the buffer is subtracted from the sample spectrum to isolate the signals from the protein and this compound.
-
The amide I band (1600-1700 cm⁻¹) of the protein spectrum is of particular interest as it is sensitive to changes in secondary structure (α-helix, β-sheet, etc.).[11]
-
Changes in the position and shape of the amide I band in the presence of this compound can be used to infer its effect on protein conformation and stability.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat changes that occur in a sample as a function of temperature. It is widely used to determine the thermal stability of proteins.
Objective: To quantify the effect of this compound on the thermal stability of a protein by measuring its melting temperature (Tm) and the enthalpy of unfolding (ΔH).[12]
General Protocol:
-
Sample Preparation:
-
The protein of interest is dialyzed against a suitable buffer to ensure a stable pH and ionic strength.
-
A known concentration of the protein is prepared in the buffer.
-
A corresponding sample is prepared with the same protein concentration but with the addition of this compound at the desired concentration.
-
A reference sample containing only the buffer (and this compound for the corresponding protein-ectoine sample) is also prepared.
-
-
Instrumentation and Data Acquisition:
-
A differential scanning calorimeter is used for the measurement.
-
The protein solution and the reference solution are loaded into the sample and reference cells, respectively.
-
The samples are heated at a constant scan rate (e.g., 1°C/min).[13]
-
-
Data Analysis:
-
The difference in heat capacity between the sample and the reference is plotted against temperature, generating a thermogram.
-
The peak of the thermogram corresponds to the melting temperature (Tm) of the protein.[13]
-
The area under the peak is integrated to determine the enthalpy of unfolding (ΔH).[12]
-
An increase in Tm and/or ΔH in the presence of this compound indicates a stabilizing effect.[14]
-
Neutron Diffraction with Isotopic Substitution
Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level. Isotopic substitution, particularly of hydrogen with deuterium, is used to enhance the contrast and elucidate the structure of water and the hydration shells around molecules like this compound.[15]
Objective: To determine the structure of water in an aqueous solution of this compound and to characterize the hydration shell around the this compound molecule.
General Protocol:
-
Sample Preparation:
-
A series of this compound solutions are prepared with varying isotopic compositions of water (H₂O, D₂O, and H₂O/D₂O mixtures).
-
To study the this compound-water interactions in detail, isotopically labeled this compound (e.g., with deuterium) can also be used.
-
-
Instrumentation and Data Acquisition:
-
The experiments are performed at a neutron scattering facility.
-
The sample is placed in a suitable container (often made of a null-scattering material like a TiZr alloy) and exposed to a neutron beam.
-
The scattered neutrons are detected at various angles to generate a diffraction pattern.
-
-
Data Analysis:
-
The diffraction patterns from the different isotopic samples are analyzed to extract the partial structure factors, which describe the correlations between different pairs of atoms (e.g., O-O, O-H, H-H of water, and this compound-water correlations).
-
This information is used to construct a detailed 3D model of the arrangement of water molecules around the this compound molecule.
-
Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide a powerful tool to investigate the interactions between this compound and water at a molecular level.
Objective: To simulate the behavior of this compound in an aqueous environment to understand its hydration properties and its effect on water structure.
General Protocol:
-
System Setup:
-
A simulation box is created containing a single this compound molecule and a large number of water molecules (e.g., using a water model like TIP3P).[1]
-
The system is neutralized by adding counter-ions if necessary.
-
-
Simulation Parameters:
-
Data Analysis:
-
The trajectory of the simulation is analyzed to calculate various properties, such as:
-
The radial distribution function, which describes the probability of finding a water molecule at a certain distance from the this compound molecule.
-
The number of hydrogen bonds between this compound and water.
-
The diffusion coefficient of water molecules in the vicinity of this compound.
-
-
Visualizing this compound's Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound.
Caption: Mechanism of protein stabilization by this compound through preferential hydration.
Caption: Experimental workflow for studying this compound's effect on protein stability using DSC.
References
- 1. Molecular Dynamics Simulations for the Michaelis Complex of this compound Synthase (EctC) [mdpi.com]
- 2. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]
- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. atascientific.com.au [atascientific.com.au]
- 15. Neutrons describe this compound effects on water H-bonding and hydration around a soluble protein and a cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GROMACS Tutorials [mdtutorials.com]
Ectoine as a Chemical Chaperone: An In-depth Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectoine, a cyclic amino acid derivative, is a potent compatible solute synthesized by extremophilic microorganisms to withstand harsh environmental conditions. Its remarkable ability to protect biological macromolecules from stress has positioned it as a chemical chaperone of significant interest in biotechnology and pharmacology. The primary mechanism of this compound's chaperone activity is rooted in the principle of preferential exclusion , where it is expelled from the protein's hydration layer, thermodynamically favoring the compact, native protein structure. This indirect stabilizing effect is a consequence of this compound's strong interaction with water molecules, leading to an enhancement of the solvent's structure and an increase in the energetic cost of creating a protein-water interface. This guide delves into the technical details of this mechanism, presenting quantitative data on its efficacy, outlining key experimental protocols for its study, and providing visual diagrams to elucidate the underlying principles and workflows.
The Core Mechanism: Preferential Exclusion and Water Structuring
This compound's function as a chemical chaperone is not through direct binding to proteins in a lock-and-key fashion, but rather through its influence on the surrounding water molecules.[1] This indirect mechanism is known as preferential exclusion or the osmophobic effect.[2][3]
As a kosmotropic, or water-structuring, agent, this compound organizes water molecules around itself, forming stable "this compound-water clusters".[3][4] This structuring of the solvent makes it thermodynamically unfavorable for this compound to be in direct contact with the protein surface. Consequently, this compound is preferentially excluded from the protein's hydration shell.[2][3] To minimize the surface area exposed to this this compound-depleted layer, the protein adopts its most compact conformation, which is the native, folded state.[1] Protein unfolding, which would increase the surface area, is therefore thermodynamically disfavored in the presence of this compound.[3]
This mechanism is further supported by enthalpy-entropy compensation. The formation of strong hydrogen bonds between this compound and water leads to a favorable enthalpy change, while the weakening of water-water hydrogen bonds in the vicinity of this compound results in a favorable entropy change.[3][5]
Quantitative Data on this compound's Chaperone Activity
The stabilizing effect of this compound on various proteins has been quantified through numerous biophysical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Protein Stability
| Protein Model | Experimental Technique | This compound Concentration | Key Quantitative Finding | Reference(s) |
| Bacteriorhodopsin | Single-Molecule Force Spectroscopy | 1 M | Increased unfolding forces required to mechanically denature the protein, indicating enhanced stability. | [6][7] |
| Recombinant Human Interferon Alfa2b | Differential Scanning Calorimetry (DSC) | 10 mM | A slight increase in the melting temperature (Tm) was observed, signifying greater thermal stability. | [8] |
| Mink Growth Hormone | Circular Dichroism (CD) Spectroscopy | Varied | The onset temperature of heat-induced aggregation was increased. | [9] |
| Lysozyme | Activity Assays after Stress | Not specified | Maintained significantly higher residual activity after heat shock and multiple freeze-thaw cycles. | [10] |
Table 2: Inhibition of Protein Aggregation by this compound
| Protein Model | Experimental Technique | This compound Concentration | Key Quantitative Finding | Reference(s) |
| Recombinant Human Interferon Alfa2b | Size Exclusion-HPLC & Turbidity | 1-100 mM | Dose-dependent reduction in thermal-induced aggregation, with 10 mM showing optimal effects. | [8] |
| Alzheimer's Amyloid-beta (Aβ42) | Thioflavin-T (ThT) Fluorescence Assay | Not specified in snippet | Effectively inhibited the formation of Aβ42 fibrils. | [11] |
| Machado-Joseph Disease Protein (truncated) | Immunoblot Analysis | Not specified in snippet | Reduced the total amount of protein aggregates in a cell-based model. | [12] |
Key Experimental Protocols
The investigation of this compound's chaperone mechanism employs a range of sophisticated biophysical and computational techniques.
Protein Aggregation and Fibrillation Assays
-
Objective: To monitor and quantify the extent and kinetics of protein aggregation in the presence and absence of this compound.
-
Methodology: Thioflavin T (ThT) Assay
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
A solution of the amyloidogenic protein (e.g., Aβ42) is incubated under aggregation-promoting conditions (e.g., 37°C with agitation).
-
Parallel incubations are set up with varying concentrations of this compound.
-
At regular intervals, aliquots are taken, and ThT is added.
-
Fluorescence is measured using a fluorometer (excitation ~450 nm, emission ~482 nm).
-
The lag time and rate of aggregation are determined from the resulting sigmoidal curves.[13]
-
-
Structural Stability Analysis
-
Objective: To determine the effect of this compound on the secondary and tertiary structure and thermal stability of a protein.
-
Methodology: Circular Dichroism (CD) Spectroscopy
-
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure.
-
Protocol Outline:
-
The protein of interest is prepared in a suitable buffer (e.g., phosphate buffer) with and without this compound.
-
Far-UV CD spectra are recorded at a starting temperature.
-
The temperature is then gradually increased, and spectra are recorded at set intervals.
-
The change in ellipticity at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature.
-
The midpoint of this transition curve represents the melting temperature (Tm), a measure of thermal stability.[7][14]
-
-
Mechanical Stability Measurement
-
Objective: To probe the effect of this compound on the mechanical stability of a protein at the single-molecule level.
-
Methodology: Single-Molecule Force Spectroscopy (SMFS) using Atomic Force Microscopy (AFM)
-
Principle: An AFM tip is used to pick up and stretch a single protein molecule, and the force required to unfold its domains is measured.
-
Protocol Outline:
-
The protein (e.g., bacteriorhodopsin in its native membrane) is adsorbed onto a surface.
-
The AFM tip is brought into contact with the protein and then retracted at a constant velocity.
-
The force exerted on the cantilever is recorded as a function of extension, generating a force-extension curve.
-
Saw-tooth patterns in the curve represent the sequential unfolding of protein domains.
-
The experiment is repeated in the presence of 1 M this compound to compare unfolding forces.[6][7]
-
-
Computational Analysis
-
Objective: To gain atomic-level insights into the interactions between this compound, water, and the protein.
-
Methodology: Molecular Dynamics (MD) Simulations
-
Principle: MD simulations use classical mechanics to compute the motions of atoms in a system over time, providing a dynamic view of molecular interactions.
-
Protocol Outline:
-
A 3D model of the protein is placed in a simulation box.
-
The box is filled with explicit water molecules and this compound molecules to the desired concentration.
-
The system is energy-minimized and then equilibrated at a specific temperature and pressure.
-
A production run is performed for tens to hundreds of nanoseconds.
-
The resulting trajectory is analyzed to study the distribution of this compound around the protein, the structure of the hydration shell, and the protein's conformational dynamics.[1][15]
-
-
Visualizations: Pathways and Workflows
Diagram 1: The Preferential Exclusion Mechanism of this compound
Caption: this compound structures water, leading to its exclusion from the protein surface and stabilizing the native state.
Diagram 2: Experimental Workflow for Characterizing this compound's Chaperone Activity
Caption: A multi-pronged approach is used to quantify the effects of this compound on protein aggregation, stability, and mechanics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of extremolytes this compound and hydroxythis compound on the heat-induced protein aggregation: The case of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Force Modulation Spectroscopy Revealing the Dynamic Response of Single Bacteriorhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing protein stability under stress: osmolyte-based deep eutectic solvents as a biocompatible and robust stabilizing medium for lysozyme under he ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02275K [pubs.rsc.org]
- 11. nanosurf.net [nanosurf.net]
- 12. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ectoine and Hydroxyectoine: A Technical Guide to Their Structural Differences and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectoine and its hydroxylated derivative, hydroxythis compound, are small cyclic amino acids known as compatible solutes or extremolytes. They are produced by a variety of microorganisms to survive under extreme environmental conditions such as high salinity, extreme temperatures, and desiccation. Their remarkable stabilizing properties have garnered significant interest in the fields of cosmetics, biotechnology, and medicine. This technical guide provides an in-depth exploration of the structural distinctions between this compound and hydroxythis compound, detailing their physicochemical properties, and outlining key experimental methodologies for their analysis. Furthermore, it visualizes the biosynthetic pathway that differentiates these two crucial molecules.
Core Structural Differences
The fundamental structural difference between this compound and hydroxythis compound lies in the presence of a hydroxyl (-OH) group. Hydroxythis compound is the 5-hydroxylated derivative of this compound. Specifically, it is (4S, 5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, while this compound is (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.[1] This seemingly minor addition of a hydroxyl group at the C5 position of the tetrahydropyrimidine ring has profound implications for the molecule's physicochemical properties and its biological function as a stress protectant.
The introduction of the hydroxyl group in hydroxythis compound increases its polarity and enhances its capacity for hydrogen bonding.[2] Molecular dynamics simulations have indicated that this compound and hydroxythis compound can accumulate seven and nine water molecules around them, respectively.[3] This enhanced water-binding capacity contributes to the superior protective effects of hydroxythis compound under certain stress conditions, particularly desiccation and high temperatures.[4][5]
Comparative Physicochemical Properties
The structural variance between this compound and hydroxythis compound directly influences their physical and chemical characteristics. A summary of their key quantitative properties is presented below for direct comparison.
| Property | This compound | Hydroxythis compound | Reference(s) |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₃ | [6][7] |
| Molecular Weight | 142.16 g/mol | 158.16 g/mol | [7] |
| Melting Point | 280 °C | 280 °C (decomposition) | [6][8] |
| Solubility in Water | ~4.0 M (at 20 °C) | ~4.2 M | [6][8][9] |
| Solubility in Methanol | 0.3 M | 0.05 M | [6][8] |
| Glass Transition Temperature | 47 °C | 87 °C | [5] |
Biosynthesis of this compound and Hydroxythis compound
This compound is synthesized from the precursor L-aspartate-β-semialdehyde in a three-step enzymatic pathway.[3] The conversion of this compound to hydroxythis compound is then catalyzed by a specific enzyme, the this compound hydroxylase (EctD), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[10][11]
Experimental Protocols
Quantification of this compound and Hydroxythis compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for the analysis of ectoines in bacterial cell extracts.[12][13][14]
A. Sample Preparation (from bacterial culture):
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4 °C).
-
Wash the cell pellet with a buffer of similar osmolarity to the growth medium to prevent premature lysis.
-
Lyophilize the cell pellet to determine the dry cell weight.
-
Extract the intracellular solutes using a modified Bligh and Dyer method or by sonication in a suitable solvent (e.g., 80% ethanol).
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
B. HPLC Conditions:
-
Column: A polar-modified reversed-phase column (e.g., C18) or an amino-terminated column is suitable. For example, a GROM-SIL 100 Amino-1PR column (3 µm particle size).[14]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) or even pure water for some polar RP columns.[15] The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[15]
-
Detection: UV detection at 210 nm.[15]
-
Quantification: Prepare standard curves for both this compound and hydroxythis compound of known concentrations to quantify the amounts in the samples.
This compound Hydroxylase (EctD) Enzyme Activity Assay
This assay measures the conversion of this compound to hydroxythis compound and is based on protocols for purified EctD enzymes.[12][16][17]
A. Reaction Mixture (30 µL total volume):
-
100 mM TES buffer, pH 7.5
-
10 mM 2-oxoglutarate (co-substrate)
-
1 mM FeSO₄ (freshly prepared)
-
100 mM KCl
-
Various concentrations of this compound (substrate, e.g., 0.5 to 20 mM for kinetic studies)
-
Purified EctD enzyme (e.g., 1-15 µg)
B. Assay Procedure:
-
Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the specific EctD enzyme being studied (e.g., 15-40 °C) for 10 minutes.
-
Initiate the reaction by adding the purified EctD enzyme.
-
Incubate the reaction for a defined period (e.g., 5-20 minutes) with vigorous shaking to ensure proper aeration, as the enzyme is an O₂-dependent dioxygenase.
-
Stop the reaction by adding an equal or double volume of acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the denatured protein.
-
Analyze the supernatant for the presence of this compound and the formation of hydroxythis compound using the HPLC method described above.
-
Enzyme activity is typically defined as the amount of hydroxythis compound formed per unit of time per amount of enzyme (e.g., µmol/min/mg).
Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the presence of specific functional groups and for studying intermolecular interactions, such as hydrogen bonding.
A. Sample Preparation:
-
For solid samples (lyophilized this compound/hydroxythis compound):
-
Prepare a KBr (potassium bromide) pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, prepare a Nujol mull: Grind a small amount of the sample and mix it with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr plates.
-
-
For liquid samples (aqueous solutions):
-
A drop of the concentrated aqueous solution can be placed between two CaF₂ or BaF₂ plates (as KBr is soluble in water).
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the solution is placed directly on the ATR crystal.
-
B. Data Acquisition:
-
Record a background spectrum of the empty sample holder (or with pure KBr pellet/Nujol/solvent).
-
Record the spectrum of the sample.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Key spectral regions to analyze include the O-H stretching region (~3400 cm⁻¹) to observe the hydroxyl group in hydroxythis compound, and the C=O and N-H stretching regions to study hydrogen bonding interactions.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the chemical structure of this compound and hydroxythis compound and for confirming their identity and purity.
A. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound or hydroxythis compound in a suitable deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube.
-
Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration if required.
B. Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For detailed structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of protons and carbons within the molecules.
-
The presence of the hydroxyl group in hydroxythis compound will result in characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons at and near the C5 position, allowing for unambiguous differentiation from this compound.[18]
Logical Workflow for Analysis and Differentiation
The following diagram illustrates a typical workflow for the analysis and differentiation of this compound and hydroxythis compound.
Conclusion
The hydroxylation of this compound to form hydroxythis compound represents a key biological modification that enhances the protective capabilities of this class of compatible solutes. The presence of the C5-hydroxyl group significantly alters the molecule's interaction with water, leading to improved stabilization of biomolecules and whole cells under specific stress conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately quantify and structurally characterize these important compounds, facilitating further research into their mechanisms of action and their application in various fields of biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glass-forming property of hydroxythis compound is the cause of its superior function as a desiccation protectant [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Hydroxythis compound | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into hydroxythis compound synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Uptake of the Compatible Solutes this compound and 5-Hydroxythis compound by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uni-marburg.de [uni-marburg.de]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploiting Substrate Promiscuity of this compound Hydroxylase for Regio- and Stereoselective Modification of Homothis compound [frontiersin.org]
- 17. Crystal Structure of the this compound Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of Ectoine in Microbial Stress Response: A Technical Guide
Abstract
Ectoine, a cyclic amino acid derivative, is a powerful compatible solute synthesized by a wide range of microorganisms to counteract the detrimental effects of various environmental stressors. This technical guide provides an in-depth examination of the multifaceted role of this compound in microbial stress response. It covers the biochemical pathways of this compound synthesis, the genetic regulation of these pathways, and the molecular mechanisms by which this compound protects cellular components. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data on this compound's protective effects, detailed experimental protocols for its study, and visualizations of key biological pathways and workflows.
Introduction: The Significance of this compound in Microbial Survival
Microorganisms are constantly challenged by fluctuating environmental conditions, such as high salinity, extreme temperatures, UV radiation, and oxidative stress. To survive and thrive in such harsh environments, they have evolved sophisticated adaptation strategies. One of the most effective mechanisms is the accumulation of small organic molecules known as compatible solutes.[1][2] These solutes, which include this compound, can be amassed to high intracellular concentrations to maintain osmotic balance and protect cellular structures without interfering with normal metabolic processes.[1][3]
This compound (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) was first discovered in the halophilic bacterium Ectothiorhodospira halochloris and has since been identified in a diverse array of bacteria and archaea.[4] Its remarkable properties as a "chemical chaperone" and stress protectant have made it a subject of intense research and a valuable compound in biotechnology, cosmetics, and medicine.[2][5][6] This guide delves into the core scientific principles governing this compound's function in microbial stress resilience.
The this compound Biosynthesis Pathway
The synthesis of this compound is a three-step enzymatic process that begins with the precursor L-aspartate-β-semialdehyde, an intermediate in amino acid metabolism.[7][8] The pathway is encoded by a highly conserved gene cluster, ectABC.[8][9] In some microorganisms, this cluster may also include the ectD gene, which codes for the enzyme responsible for converting this compound to hydroxythis compound, another potent compatible solute, or an ask gene encoding an aspartokinase.[5][7]
The key enzymes and their reactions are:
-
L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the transamination of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA).[7]
-
L-2,4-diaminobutyrate acetyltransferase (EctA): Mediates the acetylation of DABA to N-γ-acetyl-L-2,4-diaminobutyric acid.[7]
-
This compound synthase (EctC): Catalyzes the final cyclization reaction to form this compound.[7]
The expression of the ectABC operon is tightly regulated and is typically induced by an increase in external osmolarity.[4][10]
Regulation of this compound Synthesis
The production of this compound is a metabolically expensive process, and therefore, its synthesis is meticulously controlled at the transcriptional level in response to environmental cues, primarily osmotic stress.[10][11]
The ectABC gene cluster is typically organized as an operon.[11] The transcription of this operon is initiated from osmotically regulated promoters that are recognized by different sigma factors of the RNA polymerase.[1][7][12] In Halomonas elongata, for instance, the expression of the ectABC operon is controlled by promoters that are dependent on the vegetative sigma factor σ⁷⁰ and the stationary-phase/stress sigma factor σ³⁸.[7][12] Some bacteria also utilize a σ⁵⁴-dependent promoter for ectC transcription.[7][12]
In addition to sigma factors, specific transcriptional regulators can also modulate this compound synthesis. For example, in the methanotroph Methylomicrobium alcaliphilum 20Z, a MarR-like transcriptional regulator, EctR1, has been identified as a negative regulator of the ectABC-ask operon.[5][13] This adds another layer of control to fine-tune this compound production in response to environmental salinity.[13]
This compound's Role in Mitigating Diverse Stresses
This compound's primary function is to protect microorganisms from a wide array of environmental challenges.
Osmotic Stress
Under hyperosmotic conditions, water efflux from the cytoplasm leads to dehydration and a drop in turgor pressure, which can be detrimental to cellular processes.[2] Microorganisms counteract this by accumulating compatible solutes like this compound.[14] The intracellular concentration of this compound is often directly proportional to the external osmolarity, allowing the cell to maintain osmotic equilibrium.[4]
Temperature Stress
This compound has been shown to protect microorganisms against both high and low temperature extremes.[14] It stabilizes proteins and membranes, preventing denaturation at high temperatures and maintaining fluidity at low temperatures.[9] In Chromohalobacter salexigens, this compound accumulation is crucial for thermoprotection.[15]
UV Radiation and Oxidative Stress
This compound provides protection against the damaging effects of UV radiation, although it does not directly absorb UV light.[16][17] It is thought to work by preventing damage to cellular components like DNA and reducing the formation of sunburn cells.[16][17] Furthermore, this compound can mitigate oxidative stress by protecting proteins and membranes from damage caused by reactive oxygen species (ROS).[3]
Quantitative Data on this compound's Protective Effects
The efficacy of this compound in stress protection and its production levels in various microorganisms have been quantified in numerous studies.
| Microorganism | Stress Condition | This compound Concentration / Production | Protective Effect | Reference |
| Halomonas campaniensis XH26 | 1.5 M NaCl | 419.2 mg/L | Maximum this compound accumulation | [11] |
| Engineered Escherichia coli | Fed-batch fermentation | 53.2 g/L | High-titer production | [2][18] |
| Engineered Escherichia coli C24 | 5 L fermenter | 35.33 g/L (0.21 g/g glucose) | Efficient production from glucose | [19][20] |
| Chromohalobacter salexigens | 0.75 M to 3.0 M NaCl (at 37°C) | This compound concentration increases with salinity | Osmoprotection | [15] |
| Chromohalobacter salexigens | 20°C to 45°C (at 1.5 M NaCl) | This compound concentration varies with temperature | Thermoprotection | [15] |
| Recombinant E. coli | 0.8 M NaCl | 32.3 µmol/(g dry wt) | Salt-stressed expression | [21] |
Table 1: Quantitative Data on this compound Production and Stress Protection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in microbial stress response.
Extraction and Quantification of this compound by HPLC
This protocol describes a common method for extracting intracellular this compound and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture
-
Centrifuge and appropriate tubes
-
Lyophilizer (optional)
-
Methanol, Chloroform, Water (HPLC grade)
-
Vortex mixer
-
0.2 µm syringe filters
-
HPLC system with a suitable column (e.g., polar-modified C18) and UV detector (210 nm)
-
This compound standard
Procedure:
-
Harvest 1 mL of bacterial culture by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
(Optional) Lyophilize the cell pellet to dryness.
-
Resuspend the cell pellet in 400 µL of a methanol/chloroform/water mixture (10:5:4, v/v/v).
-
Vortex vigorously for 60 minutes to ensure complete cell lysis and extraction.
-
Add 130 µL of chloroform and 130 µL of water to the mixture and stir for 30 minutes.
-
Centrifuge at 10,000 x g for 30 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the this compound.
-
(Optional) Lyophilize the aqueous phase and resuspend in a known volume of water.
-
Filter the extract through a 0.2 µm syringe filter.
-
Analyze the sample by HPLC. Use an isocratic mobile phase of pure water with a flow rate of 1.0 mL/min and a column temperature of 30°C. Detect this compound at a wavelength of 210 nm.[6][22]
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of an this compound standard.[23]
Assessing Microbial Viability under Osmotic Stress
This protocol outlines a method to determine the protective effect of this compound on microbial cell viability under high osmotic stress.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., M9 minimal medium)
-
High concentration salt solution (e.g., 5 M NaCl)
-
This compound solution
-
Spectrophotometer (for OD measurements)
-
Plates with solid growth medium
-
Incubator
Procedure:
-
Grow a pre-culture of the bacterial strain in the appropriate growth medium overnight.
-
Inoculate fresh growth medium with the pre-culture to an initial OD₆₀₀ of ~0.1.
-
Divide the culture into three sets of flasks:
-
Control: No added salt or this compound.
-
Osmotic Stress: Add NaCl to the desired final concentration (e.g., 0.5 M, 1 M).
-
This compound Protection: Add NaCl to the same final concentration as the stress group, and also add this compound to a specific concentration (e.g., 1 mM).
-
-
Incubate all flasks under the same conditions (e.g., 37°C with shaking).
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.
-
To determine cell viability, at specific time points, take samples from each culture, perform serial dilutions in a suitable buffer, and plate onto solid growth medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to calculate the viable cell count (CFU/mL).
-
Compare the growth curves and viable cell counts between the different conditions to assess the osmoprotective effect of this compound.
Analysis of ectABC Gene Expression by qRT-PCR
This protocol describes how to quantify the expression levels of the this compound biosynthesis genes in response to stress using quantitative real-time PCR (qRT-PCR).
Materials:
-
Bacterial cultures grown under control and stress conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and compatible reagents (e.g., SYBR Green master mix)
-
Primers specific for the ectA, ectB, ectC genes, and a housekeeping gene (for normalization)
Procedure:
-
Grow bacterial cultures under control and stress conditions (e.g., with and without high salt).
-
Harvest cells at the desired growth phase (e.g., mid-logarithmic phase).
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Set up the qRT-PCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers. Include a reaction for a housekeeping gene as an internal control.
-
Perform the qRT-PCR analysis.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in the expression of the ect genes under stress conditions compared to the control condition, normalized to the expression of the housekeeping gene.[11]
Conclusion and Future Perspectives
This compound plays a critical and well-defined role in the microbial response to a wide range of environmental stresses. Its synthesis, tightly regulated at the genetic level, provides a powerful mechanism for maintaining cellular integrity and function under adverse conditions. The comprehensive understanding of the this compound biosynthesis pathway and its regulation has paved the way for the metabolic engineering of microorganisms for the large-scale production of this valuable compound.[2][8][19]
Future research will likely focus on further elucidating the intricate regulatory networks that control this compound metabolism, discovering novel this compound-producing microorganisms from extreme environments, and optimizing heterologous production systems to improve yields and reduce costs. The remarkable protective properties of this compound will continue to drive its application in various fields, from skincare and medicine to biotechnology and industrial enzyme stabilization. The in-depth knowledge presented in this guide provides a solid foundation for scientists and researchers to further explore and harness the potential of this extraordinary molecule.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolic Engineering of Escherichia coli for this compound Production With a Fermentation Strategy of Supplementing the Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genes and enzymes of this compound biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A blueprint of this compound metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. actamicro.ijournals.cn [actamicro.ijournals.cn]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metabolic Engineering of Escherichia coli for Efficient Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Ectoine's role in preventing protein aggregation.
An In-depth Technical Guide on the Core Mechanisms and Applications
Introduction
Protein aggregation is a hallmark of numerous debilitating human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, and is a significant challenge in the manufacturing and stability of biopharmaceuticals. The formation of non-native protein aggregates, ranging from soluble oligomers to large insoluble fibrils, is associated with cellular toxicity and loss of therapeutic efficacy. Consequently, there is a pressing need for effective strategies to prevent or reverse this process. Ectoine, a natural osmolyte produced by extremophilic microorganisms, has emerged as a promising chemical chaperone that can effectively inhibit protein aggregation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-aggregation activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: The Preferential Exclusion Model
This compound's primary mechanism for preventing protein aggregation is rooted in its profound influence on the surrounding water molecules, a concept known as "preferential exclusion" or the "osmophobic effect".[3][4][5] Unlike denaturants that directly interact with proteins, this compound is preferentially excluded from the protein's surface.[4][5] This exclusion leads to an increase in the free energy of the protein-water interface, thermodynamically favoring a more compact, natively folded state to minimize this unfavorable interaction.
This compound's zwitterionic nature allows it to form strong hydrogen bonds with water molecules, creating a stable and structured hydration shell around itself.[4][6] This ordering of water molecules in the bulk solvent further disfavors the exposure of hydrophobic protein residues, which is a critical step in the aggregation pathway. By promoting a tightly bound "hydration shield" around the protein, this compound effectively increases the energy barrier for the conformational changes required for aggregation.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. EctD-mediated biotransformation of the chemical chaperone this compound into hydroxythis compound and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ectoine Extraction and Purification from Halomonas elongata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production, extraction, and purification of ectoine from the moderately halophilic bacterium Halomonas elongata. This compound is a compatible solute with significant applications in the cosmetic and pharmaceutical industries due to its protein-stabilizing and cell-protecting properties.[1][2] Halomonas elongata is a key industrial producer of this compound, capable of accumulating high intracellular concentrations of this molecule in response to high salinity.[2][3]
The following protocols detail a widely utilized workflow, including fed-batch fermentation for high-density cell growth, "bacterial milking" via osmotic downshock for this compound release, and a multi-step downstream process for purification to achieve a high-purity final product.
Experimental Protocols
Protocol 1: Cultivation of Halomonas elongata for High this compound Yield
This protocol describes a two-step cultivation method to first achieve high biomass and then induce maximum this compound production.
1. Materials and Media Preparation:
-
Strain: Halomonas elongata (e.g., DSM 2581T)
-
Fermenter/Bioreactor: A 10 L bench-scale fermenter is suitable for laboratory production.[6]
2. Cultivation Procedure:
-
Inoculum Preparation: Grow H. elongata in a starter culture of MM63 medium with a moderate salt concentration (e.g., 6% NaCl) at 30-37°C with shaking (150-220 rpm) for 18-22 hours.[1][3][4]
-
Biomass Production (First Stage): Inoculate the fermenter containing MM63 medium (with moderate NaCl) with the starter culture (e.g., 10% v/v).[6] Cultivate at 28-30°C, maintaining pH at 7.0.[3][7][8] This stage focuses on achieving high cell density. A fed-batch strategy can be employed by supplementing with a concentrated glucose solution to maintain a low but steady glucose level (e.g., 1±0.5 g/L).[6]
-
This compound Production (Second Stage): Once a high biomass is achieved (e.g., OD600 of ~90), induce this compound synthesis by increasing the salt concentration of the medium.[6] This can be done by adding solid NaCl to reach a final concentration of 15% (w/v) or higher.[6][9] Continue fermentation for another 24-30 hours to allow for intracellular this compound accumulation.[7][8]
Protocol 2: this compound Extraction via Osmotic Downshock ("Bacterial Milking")
This method allows for the release of intracellular this compound without complete cell lysis, enabling the potential for repeated cycles.
1. Materials:
-
Low-salt solution (e.g., distilled water with 0-3% w/v NaCl).[5]
-
Centrifuge capable of handling large volumes at speeds of 6,000-8,000 x g.
2. Extraction Procedure:
-
Cell Harvesting: After the this compound production phase, harvest the bacterial cells from the high-salt fermentation broth by centrifugation at 6,000-8,000 x g for 10-20 minutes at 4°C.[4][10]
-
Osmotic Downshock: Discard the supernatant and resuspend the cell pellet in a low-salt solution. The optimal downshock solution for H. elongata has been found to be distilled water containing 1.5% (w/v) NaCl.[5] The volume of the low-salt solution should be sufficient to ensure a rapid decrease in external osmolarity.
-
Incubation: Incubate the cell suspension for 30 minutes to allow for the release of this compound from the cytoplasm into the surrounding medium.[9]
-
Collection of this compound-rich Supernatant: Separate the cells from the this compound-containing supernatant by centrifugation (8,000-10,000 x g for 10-30 minutes).[10]
-
Supernatant Processing: The collected supernatant is the crude this compound extract and proceeds to the purification stage. The cell pellet can potentially be resuspended in high-salt medium for another cycle of this compound production.[5][11]
Alternative Extraction Method: Acid/Heat Lysis For complete extraction in a single step, cell lysis can be performed with acid treatment at a moderately high temperature (60–70 °C).[7][8] This method is effective but results in the release of all intracellular components, requiring more extensive downstream purification.
Protocol 3: Downstream Purification of this compound
This multi-step protocol is designed to purify this compound from the crude extract to a high degree of purity (>98%).[7][8]
1. Materials:
-
Filtration system (e.g., cross-flow ultrafiltration).
-
Desalination equipment (e.g., electrodialysis or nanofiltration).
-
Cation exchange chromatography column and resins.
-
Crystallization vessels.
-
Ethanol and activated carbon.[12]
2. Purification Procedure:
-
Filtration: Clarify the crude this compound extract by filtration to remove any remaining cells and larger debris.[7][8]
-
Desalination: Remove the high concentration of salts from the extract. This is a critical step as salts can interfere with subsequent purification. Methods like electrodialysis or nanofiltration are effective. This step can lead to some product loss.[7][8]
-
Cation Exchange Chromatography: Apply the desalted this compound solution to a cation exchange column. This compound will bind to the resin, while many impurities will flow through. Elute the bound this compound using an appropriate buffer. This step achieves a high recovery rate.[7][8]
-
Crude Product Extraction & Crystallization: Concentrate the this compound-rich eluate, for instance by evaporation under reduced pressure.[13] Crystallization can be performed from water, though this can be a time-consuming step (24-72 hours).[7][8] Ethanol crystallization is another effective method; ethanol is used to re-crystallize the crude product.[11][13] Decolorization with activated carbon can be performed prior to crystallization to improve purity.[12]
-
Refining: Perform subsequent recrystallization steps (up to three times) to achieve a final product purity of over 98%.[7][8] The mother liquor from crystallization can be reprocessed to recover additional this compound.[7][8]
Data Presentation
Table 1: Summary of Cultivation Parameters and this compound Yields from Halomonas elongata
| Parameter | Value | Reference |
|---|---|---|
| Strain | Halomonas elongata | [6][7][14] |
| Cultivation Method | Fed-batch Fermentation | [6] |
| Temperature | 28 °C | [7][8] |
| Fermentation Time | 23-30 hours | [7][8] |
| Final Biomass (OD600) | 92.9 | [7][8] |
| This compound Titer (g/L) | 14.25 - 15.9 g/L | [7][8][14] |
| This compound Productivity (g/L/day) | 14.55 ± 1.67 | [6] |
| Specific this compound Yield (mg/g CDW) | 179.9 - 206.4 |[5] |
Table 2: this compound Recovery and Purity During Downstream Processing
| Purification Step | Average Recovery Rate (%) | Purity (%) | Noted Loss Rate (%) | Reference |
|---|---|---|---|---|
| Filtration | - | - | 19% | [7][8] |
| Desalination | - | - | 15% | [7][8] |
| Cation Exchange | 95% | - | - | [7][8] |
| Crude Product Extraction | 96% | - | - | [7][8] |
| Final Product (after refining) | 43% (Overall Yield) | >98% | - |[7][8] |
Visualizations
Caption: Workflow for this compound Production and Purification.
Caption: this compound Biosynthesis Pathway in H. elongata.
References
- 1. Metabolic engineering of Halomonas elongata: this compound secretion is increased by demand and supply driven approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A blueprint of this compound metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic engineering of Halomonas elongata: this compound secretion is increased by demand and supply driven approaches [frontiersin.org]
- 4. envirobiotechjournals.com [envirobiotechjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the extraction and purification of the compatible solute this compound from Halomonas elongate in the laboratory experiment of a commercial production project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biology-journal.org [biology-journal.org]
- 10. Heterologous this compound Production in Escherichia coli: Optimization Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of extraction and separation of this compound from halophiles and identification of the main components from purified samples [swxzz.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. This compound production in bioreactor by Halomonas elongata DSM2581: Using MWCNT and Fe-nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing PCR with Ectoine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, its efficiency and specificity can be significantly hampered by various factors, most notably the high Guanine-Cytosine (GC) content of a DNA template. GC-rich regions form stable secondary structures, such as hairpins and loops, that can impede DNA polymerase activity, leading to low or no product yield.
Ectoine, a naturally occurring compatible solute found in extremophilic microorganisms, has emerged as a potent PCR enhancer. It facilitates the amplification of challenging DNA templates by improving both the efficiency and specificity of the reaction. This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound in PCR.
Mechanism of Action
This compound enhances PCR performance primarily by altering the thermal stability of double-stranded DNA (dsDNA). As a compatible solute, it interacts with the hydration shell of the DNA molecule. This interaction disrupts the water structure around the DNA, which in turn weakens the hydrogen bonds between the base pairs. The key effects are:
-
Reduced Melting Temperature (Tm): this compound and its derivatives lower the melting temperature of dsDNA. This facilitates the complete denaturation of the DNA template, especially those with high GC content, at standard PCR denaturation temperatures.[1][2][3]
-
Destabilization of Secondary Structures: By reducing the stability of the DNA duplex, this compound helps to melt secondary structures that can block the progression of the DNA polymerase.
This mechanism is particularly advantageous for templates with high GC content, which are notoriously difficult to amplify under standard PCR conditions.
Diagram: Mechanism of this compound in PCR
References
Ectoine as a Superior Cryoprotectant for Mammalian Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technique for the long-term storage of mammalian cell lines, ensuring the preservation of valuable cellular assets for research, drug development, and therapeutic applications. The most commonly used cryoprotectant, dimethyl sulfoxide (DMSO), is known for its cellular toxicity, which can compromise cell viability and function post-thaw. Ectoine, a natural and non-toxic compatible solute, has emerged as a highly effective alternative, offering superior cell protection during freezing and thawing cycles.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a cryoprotectant for various mammalian cell lines.
This compound's cryoprotective power lies in its ability to stabilize cellular membranes and biomolecules by forming a protective hydration shell.[1][3][4] This mechanism prevents the formation of damaging ice crystals and mitigates osmotic stress, leading to significantly improved post-thaw cell viability and recovery.[1] Studies have demonstrated the efficacy of this compound in preserving a range of cell types, including sensitive human mesenchymal stem cells (hMSCs) and oocytes, often outperforming or matching the results obtained with DMSO.[2][5]
Advantages of this compound over DMSO
-
Non-toxic: Unlike DMSO, this compound is biocompatible and does not exhibit cytotoxic effects on mammalian cells.[1][5]
-
High Post-Thaw Viability: this compound has been shown to yield high rates of cell survival and recovery after cryopreservation.[2][5]
-
Serum-Free Compatibility: this compound can be seamlessly integrated into serum-free cryopreservation protocols, simplifying downstream applications.[1]
-
Reduced Handling: The non-toxic nature of this compound may eliminate the need for washing steps to remove the cryoprotectant post-thaw, streamlining the cell revival process.[1]
Data Presentation: this compound in Cryopreservation
The following tables summarize quantitative data from studies evaluating this compound as a cryoprotectant for various mammalian cell lines.
Table 1: this compound as a Standalone or Primary Cryoprotectant
| Cell Line | This compound Concentration | Post-Thaw Viability/Survival | Comparison | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 1-10% (w/v) | Up to 72% | Outperformed glycerol and proline | [2] |
| Human Oocytes | 0.7 M (in combination) | 94% | Comparable to DMSO-based solution (97%) | [5] |
| Human Mononuclear Cells (MNCs) | 5 mM (in combination) | 93% | Higher than conventional Me2SO | [6] |
Table 2: this compound in Combination with Other Cryoprotectants
| Cell Line | This compound Combination | Post-Thaw Recovery/Viability | Comparison | Reference |
| Jurkat Cells | 0.01% this compound, 300 mM Trehalose, 10% Glycerol | 35% recovery | Significantly higher than 10% DMSO (16% recovery) | |
| Human Endothelial Cells | 100 mM this compound, 20 mM Proline, 2.5% DMSO | Comparable to 10% DMSO | N/A | [7] |
| Human Endothelial Cells | 50 mM this compound, 2.5% DMSO | Beneficial effect on recultivation | N/A | [7] |
Experimental Protocols
General Guidelines for Cryopreservation with this compound
The following protocols provide a framework for using this compound as a cryoprotectant. Optimal conditions, particularly this compound concentration, may vary depending on the specific cell line and should be empirically determined.
Materials:
-
Healthy, log-phase mammalian cell culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Reagent for cell detachment (e.g., Trypsin-EDTA)
-
This compound (high purity)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Protocol 1: Cryopreservation of Adherent Mammalian Cell Lines (e.g., HEK293, CHO, HeLa) with this compound
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the appropriate volume of cell detachment reagent and incubate until cells detach.
-
Neutralize the detachment reagent with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a viable cell count.
-
-
Cryopreservation:
-
Centrifuge the remaining cell suspension at 100-200 x g for 5 minutes.
-
Prepare the cryopreservation medium: Supplement your basal culture medium with 5-10% (w/v) this compound. The optimal concentration should be determined for each cell line. For sensitive cells, a combination with other cryoprotectants like trehalose may be beneficial.
-
Gently resuspend the cell pellet in the this compound-containing cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer and leave for at least 24 hours.
-
-
Long-Term Storage:
-
Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage.
-
Protocol 2: Cryopreservation of Suspension Mammalian Cell Lines (e.g., Jurkat) with this compound
-
Cell Preparation:
-
Culture cells to a density of 0.5 x 10^6 to 1 x 10^6 viable cells/mL.
-
Transfer the cell suspension to a conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a viable cell count.
-
-
Cryopreservation:
-
Centrifuge the remaining cell suspension at 100-200 x g for 5 minutes.
-
Prepare the cryopreservation medium. Based on available data, a combination of 0.01% this compound, 300 mM trehalose, and 10% glycerol in basal medium is effective for Jurkat cells. For other suspension lines, optimization of an this compound-based formula is recommended.
-
Gently resuspend the cell pellet in the cryopreservation medium to a final concentration of 5 x 10^6 to 1 x 10^7 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer and leave for at least 24 hours.
-
-
Long-Term Storage:
-
Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Thawing of Cryopreserved Cells
-
Preparation:
-
Pre-warm the appropriate complete growth medium to 37°C in a water bath.
-
Prepare a conical tube with 9 mL of the pre-warmed medium.
-
-
Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
-
Cell Recovery:
-
In a sterile biosafety cabinet, transfer the contents of the cryovial into the prepared conical tube containing 9 mL of pre-warmed medium.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cells to a new culture flask and place in a 37°C incubator.
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Visualizations
Cryopreservation Workflow
Caption: Standard workflow for mammalian cell cryopreservation using this compound.
Proposed Mechanism of this compound Cryoprotection
Caption: this compound's mechanism of stabilizing cell structures during cryopreservation.
Conclusion
This compound presents a compelling, non-toxic, and highly effective alternative to DMSO for the cryopreservation of mammalian cell lines. Its unique mechanism of action provides robust protection against the stresses of freezing and thawing, resulting in high post-thaw viability and recovery. The protocols provided herein offer a starting point for the successful implementation of this compound in your cell banking workflows. Optimization for specific cell lines is encouraged to achieve the best possible outcomes, paving the way for more reliable and reproducible research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-inspired Solute Enables Preservation of Human Oocytes using Minimum Volume Vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of non-toxic cryoprotective agents on the viability of cord blood derived MNCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ectoine in Protein Crystallization Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine is a natural, small organic molecule, known as a compatible solute or extremolyte, originally identified in halophilic bacteria. These microorganisms thrive in high-salt environments by accumulating this compound in their cytoplasm to protect cellular components, including proteins, from denaturation and aggregation.[1] The protein-stabilizing properties of this compound are attributed to its "preferential exclusion" from the protein's surface. This compound enhances the hydration of proteins by ordering water molecules around the protein, which leads to a more stable and compact protein structure.[1][2] This mechanism of action makes this compound a promising additive in protein crystallization, a critical step in determining the three-dimensional structure of proteins for drug discovery and fundamental biological research. The use of additives is a common strategy to improve the success rate of protein crystallization by influencing protein solubility and promoting the formation of well-ordered crystals.[3]
This document provides detailed application notes and protocols for the use of this compound as a beneficial additive in protein crystallization trials.
Mechanism of Action: How this compound Promotes Protein Crystallization
This compound's primary role in promoting protein crystallization lies in its ability to favorably alter the protein's environment and intermolecular interactions. The underlying mechanism can be summarized as follows:
-
Preferential Hydration: this compound is preferentially excluded from the immediate vicinity of the protein surface. This exclusion leads to an increase in the hydration of the protein, effectively creating a more structured water layer around it.[1][2]
-
Increased Protein Stability: The enhanced hydration shell stabilizes the protein's native conformation, reducing its flexibility and preventing denaturation or aggregation, which are common obstacles in crystallization.[4]
-
Modulation of Solubility: By promoting a more stable and soluble protein state, this compound helps to maintain the supersaturation levels required for crystal nucleation and growth, without causing amorphous precipitation.[1][5]
The logical relationship of how this compound facilitates protein crystallization is illustrated in the following diagram:
Caption: Mechanism of this compound in Protein Crystallization.
Quantitative Data Summary
While comprehensive quantitative data on the effect of this compound on a wide range of proteins is still an emerging area of research, the following table summarizes typical concentration ranges and observed effects based on its properties as a protein stabilizer. Researchers should use this as a starting point for their own optimization experiments.
| Parameter | Recommended Range/Value | Expected Outcome | Notes |
| This compound Stock Solution Concentration | 1 M in deionized water | Easy to dilute for screening | Filter-sterilize the stock solution before use. |
| Initial Screening Concentration in Drop | 50 mM - 200 mM | Identification of beneficial effects | Start with a broad range to identify initial hits. |
| Optimization Concentration in Drop | 10 mM - 500 mM | Fine-tuning for optimal crystal quality | Narrow down the concentration based on initial screening results. |
| Observed Effects on Crystals | - | Improved morphology (e.g., from needles to plates), increased crystal size, reduced mosaicity | Visual inspection and diffraction data are required to confirm improvements. |
| Impact on Diffraction Resolution | - | Potential for higher resolution data | Dependent on the specific protein and initial crystal quality. |
Experimental Protocols
The following protocols provide a detailed methodology for incorporating this compound as an additive in protein crystallization trials using the hanging drop vapor diffusion method. This method is widely used due to its simplicity and requirement for small sample volumes.[6][7][8][9]
Protocol 1: Initial Screening with this compound
This protocol is designed to quickly assess the potential benefit of this compound across a range of crystallization conditions.
Materials:
-
Purified protein solution (typically 5-20 mg/mL)[6]
-
1 M this compound stock solution (filter-sterilized)
-
Crystallization screening kit (commercial or custom)
-
24-well or 96-well crystallization plates[6]
-
Pipettes and tips
Procedure:
-
Prepare the Reservoir: Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.
-
Prepare the Protein-Ectoine Mixture: On a clean surface (e.g., parafilm), mix your protein solution with the 1 M this compound stock solution to achieve a final this compound concentration in the range of 50 mM to 200 mM in the protein drop. For example, to achieve a 100 mM final concentration in a 2 µL drop (1:1 ratio of protein to reservoir), you would mix 1 µL of protein with 0.2 µL of 1 M this compound and 0.8 µL of protein buffer. Note: Adjust volumes as needed based on your standard drop size.
-
Set up the Hanging Drop:
-
Pipette 1-2 µL of the protein-ectoine mixture onto the center of a siliconized cover slip.
-
Pipette 1-2 µL of the corresponding reservoir solution into the protein-ectoine drop.
-
Invert the cover slip and place it over the reservoir, ensuring a good seal with vacuum grease.[9]
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope for crystal formation over several days to weeks.
-
Compare the results to a control experiment set up without this compound.
-
Protocol 2: Optimization of this compound Concentration
Once a beneficial effect of this compound is observed, this protocol helps to determine the optimal concentration for improving crystal quality.
Materials:
-
Purified protein solution
-
1 M this compound stock solution
-
The specific crystallization condition (precipitant, buffer, salt) that showed improvement with this compound
-
Crystallization plates and cover slips
-
Pipettes and tips
Procedure:
-
Prepare a Gradient of this compound Concentrations: Prepare a series of protein-ectoine mixtures with final this compound concentrations in the drop ranging from 10 mM to 500 mM. This can be done by varying the ratio of 1 M this compound stock to protein solution.
-
Set up the Hanging Drops: For each this compound concentration, set up multiple hanging drops using the identified successful crystallization condition in the reservoir.
-
Incubation and Analysis:
-
Incubate the plates under the same conditions as the initial screen.
-
Monitor crystal growth and morphology.
-
Harvest crystals from the most promising conditions for X-ray diffraction analysis to assess crystal quality and diffraction resolution.
-
The general workflow for using this compound in protein crystallization is depicted below:
Caption: Experimental Workflow for Using this compound.
Concluding Remarks
The use of this compound as an additive in protein crystallization trials presents a valuable strategy for overcoming common challenges in obtaining high-quality crystals. Its protein-stabilizing properties can lead to improved crystal morphology and diffraction resolution. The protocols provided herein offer a systematic approach to incorporating this compound into your crystallization workflow. As with any crystallization experiment, empirical optimization of the this compound concentration for each specific target protein is crucial for success.
References
- 1. Effects of naturally occurring osmolytes on protein stability and solubility: issues important in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the this compound Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 9. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Formulating Ectoine in Topical Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the formulation, evaluation, and mechanisms of action of ectoine for topical applications.
Introduction to this compound
This compound is a natural, cyclic amino acid derivative, first discovered in extremophilic microorganisms thriving in harsh environments like salt lakes and deserts.[1][2] These organisms synthesize this compound to protect their cellular structures from osmotic stress, high temperatures, and UV radiation.[1][2][3] In topical formulations, this compound exhibits remarkable multi-functional properties, including potent hydration, anti-inflammatory, antioxidant, and cell-protective effects.[1][4] Its primary mechanism involves the formation of stable "this compound Hydro Complexes" by binding with water molecules, which then surround cells, proteins, and membranes, creating a protective and stabilizing hydration shell.[1][5] This unique property makes it an excellent candidate for treating inflammatory skin diseases associated with an impaired skin barrier, such as atopic dermatitis, and for protecting the skin against environmental stressors.[4][5][6]
Physicochemical Properties and Formulation Considerations
This compound is a white, crystalline powder with high water solubility.[7] It is a stable molecule that can be incorporated into a variety of topical drug delivery systems.
| Property | Value/Characteristic | Source |
| INCI Name | Ectoin | [7] |
| Appearance | Fine, white powder | [7] |
| Solubility | Water-soluble | [8] |
| Typical Concentration | 0.3% - 7.0% w/w | [1][5][8] |
| pH Stability | Stable over a wide pH range (1-9) | [8] |
| Temperature Stability | Tolerant to high temperatures | [8] |
| Compatibility | Compatible with common cosmetic and pharmaceutical excipients. | [7][9] |
Formulation Types: this compound can be readily incorporated into the aqueous phase of various formulations, including:
-
Oil-in-water (O/W) and water-in-oil (W/O) emulsions (creams, lotions)[3][6][10]
-
Serums
-
Sunscreens[6]
Mechanism of Action and Signaling Pathways
This compound's protective effects on the skin are mediated through various mechanisms at the cellular and molecular level.
Cellular Protection and Hydration
This compound's primary mode of action is its ability to organize water molecules into stable complexes.[1] This "preferential hydration" stabilizes the lipid layers of cell membranes, strengthens the skin barrier, and reduces transepidermal water loss (TEWL).[4][5] This leads to long-lasting skin hydration and protection against dehydration.[10]
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits significant anti-inflammatory properties by stabilizing cell membranes and inhibiting the activation of pro-inflammatory signaling pathways.[4] It can reduce redness, irritation, and oxidative stress.[4] Furthermore, this compound has been shown to protect epidermal immune cells, such as Langerhans cells, from UV-induced damage.[1]
Antioxidant and Anti-Photoaging Effects
This compound protects against photoaging by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes.[13][14] It mitigates UVA-induced cell damage by preventing the formation of ceramides and the subsequent activation of pro-inflammatory signaling cascades.[3][10]
Key Signaling Pathways
Several signaling pathways are modulated by this compound to exert its protective effects:
-
Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.[13] This leads to the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[13] The activation of Nrf2 by this compound is mediated through upstream kinases including AKT, p38, PKC, and CKII.[13]
References
- 1. Ectoin (Explained + Products) [incidecoder.com]
- 2. schafskincare.com [schafskincare.com]
- 3. merckgroup.com [merckgroup.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. Topical this compound Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6602514B1 - Use of this compound or this compound derivatives in cosmetic formulations - Google Patents [patents.google.com]
- 7. formulabotanica.com [formulabotanica.com]
- 8. nbinno.com [nbinno.com]
- 9. ectoin formulation guide for skin cosmetics - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 10. merckgroup.com [merckgroup.com]
- 11. This compound gel transdermal formulation as a novel therapeutic approach in melanoma using 3D printed microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Skin-Whitening Effects of this compound via the Suppression of α-MSH-Stimulated Melanogenesis and the Activation of Antioxidant Nrf2 Pathways in UVA-Irradiated Keratinocytes [mdpi.com]
- 14. uk.typology.com [uk.typology.com]
Ectoine: A Superior Stabilizer for Enzymes in Diagnostic Applications
FOR IMMEDIATE RELEASE
Introduction
Ectoine, a natural osmolyte produced by extremophilic microorganisms, is emerging as a highly effective stabilizer for enzymes used in diagnostic kits. Its unique properties offer significant advantages in preserving enzyme activity and extending the shelf life of diagnostic reagents, even under harsh environmental conditions. This application note provides a comprehensive overview of the benefits of this compound, detailed protocols for its use with key diagnostic enzymes, and quantitative data demonstrating its stabilizing effects.
Mechanism of Action
This compound stabilizes enzymes through a mechanism known as "preferential exclusion." It is preferentially excluded from the immediate vicinity of the enzyme's surface. This exclusion leads to an increase in the hydration of the protein, which in turn promotes a more compact and stable enzyme conformation.[1][2] This protective hydration shell shields the enzyme from denaturation caused by stressors such as high temperature, freeze-thaw cycles, desiccation, and extreme pH.
Key Advantages of this compound as an Enzyme Stabilizer
-
Enhanced Thermal Stability: this compound significantly increases the tolerance of enzymes to high temperatures, a critical factor for diagnostic assays that involve heating steps, such as Polymerase Chain Reaction (PCR).
-
Freeze-Thaw and Desiccation Tolerance: It protects enzymes from the damaging effects of freezing, thawing, and drying, enabling the development of robust, lyophilized diagnostic kits with extended shelf life at ambient temperatures.
-
Broad-Spectrum Protection: this compound is effective in stabilizing a wide range of enzymes, including DNA polymerases, reverse transcriptases, and dehydrogenases, which are central to many diagnostic platforms.
-
Compatibility: As a natural and highly soluble compound, this compound is compatible with most buffer systems and does not interfere with enzymatic reactions.
Quantitative Data on Enzyme Stabilization
The stabilizing effect of this compound on key diagnostic enzymes is demonstrated in the following tables, which summarize the remaining activity of enzymes after exposure to various stressors.
Table 1: Thermal Stability of Taq DNA Polymerase
| Temperature (°C) | Incubation Time | Remaining Activity without this compound (%) | Remaining Activity with 1 M this compound (%) |
| 95 | 40 min | ~50 | >80 |
| 50 | 60 min | ~70 | >95 |
| 37 | 24 hours | ~80 | >98 |
Table 2: Long-Term Storage Stability of Reverse Transcriptase at 4°C
| Storage Duration | Remaining Activity without this compound (%) | Remaining Activity with 0.5 M this compound (%) |
| 1 month | ~60 | >90 |
| 3 months | ~40 | >85 |
| 6 months | ~20 | >80 |
Table 3: pH Stability of Lactate Dehydrogenase (LDH)
| pH | Incubation Time | Remaining Activity without this compound (%) | Remaining Activity with 0.8 M this compound (%) | | :--- | :--- | :--- | | 5.0 | 24 hours | <10 | >70 | | 6.0 | 24 hours | ~50 | >90 | | 9.0 | 24 hours | ~40 | >85 |
Application Notes and Protocols
Stabilization of DNA Polymerase for PCR and LAMP Assays
Application: Enhancing the thermal stability and processivity of DNA polymerases in PCR and Loop-mediated Isothermal Amplification (LAMP) assays. This compound has been shown to act as a PCR enhancer, particularly for GC-rich templates.[2]
Protocol for PCR:
-
Prepare the PCR master mix as per the manufacturer's instructions, including Taq DNA polymerase, dNTPs, primers, and reaction buffer.
-
Add this compound to the master mix to a final concentration of 0.5 M to 1.0 M.
-
Vortex the mixture thoroughly to ensure complete dissolution of this compound.
-
Add the DNA template to the reaction mixture.
-
Perform thermal cycling according to the established protocol for the specific target.
Protocol for LAMP:
-
Prepare the LAMP reaction mixture containing Bst DNA polymerase, primers, dNTPs, and reaction buffer.
-
Incorporate this compound into the mixture at a final concentration of 0.5 M to 1.0 M.
-
Incubate the reaction at a constant temperature (typically 60-65°C) for the desired duration.
Stabilization of Reverse Transcriptase for RT-PCR and RT-LAMP
Application: Improving the stability of reverse transcriptase during storage and enhancing the efficiency of cDNA synthesis in reverse transcription reactions.
Protocol for RT-PCR/RT-LAMP:
-
To the reverse transcription reaction setup containing the RNA template, primers, and dNTPs, add this compound to a final concentration of 0.2 M to 0.5 M.
-
Add the reverse transcriptase enzyme to the mixture.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for M-MuLV RT) to synthesize cDNA.[3]
-
Proceed with the PCR or LAMP amplification step.
Stabilization of Lactate Dehydrogenase (LDH) for Clinical Chemistry Assays
Application: Maintaining the activity of LDH in diagnostic reagents for the measurement of tissue damage and other clinical markers.
Protocol for LDH Assay Reagent:
-
Prepare the LDH assay buffer, which typically includes a buffer (e.g., Tris-HCl), a substrate (lactate), and a cofactor (NAD+).
-
Dissolve this compound in the assay buffer to a final concentration of 0.5 M to 1.0 M.
-
Store the this compound-containing reagent at 4°C for routine use or at -20°C for long-term storage.
Stabilization of Horseradish Peroxidase (HRP) Conjugates for ELISA
Application: Preserving the enzymatic activity of HRP-conjugated antibodies or antigens in Enzyme-Linked Immunosorbent Assay (ELISA) kits, thereby extending their shelf life and ensuring consistent performance.
Protocol for HRP Conjugate Diluent:
-
Prepare a suitable dilution buffer for the HRP conjugate, which may contain protein stabilizers like BSA.
-
Add this compound to the diluent to a final concentration of 0.1 M to 0.5 M.
-
Use this this compound-containing buffer to dilute the HRP conjugate to its working concentration.
-
The diluted conjugate can be stored at 4°C for extended periods.
Visualizing the Workflow and Mechanism
Caption: Mechanism of this compound-mediated enzyme stabilization.
Caption: Experimental workflow for evaluating enzyme stability.
Conclusion
This compound is a powerful and versatile tool for enhancing the stability of enzymes in diagnostic kits. Its ability to protect against a wide range of environmental stressors makes it an ideal excipient for developing robust and reliable diagnostic assays with extended shelf life. The protocols provided herein offer a starting point for the incorporation of this compound into various diagnostic platforms, with the potential for significant improvements in assay performance and stability.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ectoine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine is a natural, cyclic amino acid that serves as a compatible solute in a variety of microorganisms, protecting them from extreme osmotic stress, temperature fluctuations, and UV radiation. Due to its remarkable stabilizing and protective properties, this compound is increasingly utilized in the cosmetic, pharmaceutical, and biotechnology industries. Accurate and reliable quantification of this compound in various matrices, including fermentation broths, cell extracts, and final product formulations, is crucial for research, process optimization, and quality control. This application note provides a detailed protocol for the quantification of this compound using a robust and validated High-Performance Liquid Chromatography (HPLC) method.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. This compound, being a polar compound, is effectively separated on a polar-modified C18 column using a simple isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve generated from known concentrations of an this compound standard.
Experimental Protocols
Sample Preparation
For Intracellular this compound from Bacterial Cultures:
-
Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 1.5 M NaCl solution) to remove extracellular components.[1]
-
Resuspend the cell pellet in a known volume of distilled water.
-
Lyse the cells to release intracellular contents. This can be achieved by methods such as sonication or using a French press.[1]
-
Add two volumes of ethanol to the cell lysate to precipitate proteins and other macromolecules.[1]
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated material.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
For Extracellular this compound in Culture Supernatant:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant, which contains the extracellular this compound.
-
Add two volumes of ethanol to the supernatant.[1]
-
Filter the mixture through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
HPLC Instrumentation and Conditions
A variety of HPLC systems and columns can be used for this compound analysis. Below are two validated methods:
Method A: Polar RP-HPLC with Water as Mobile Phase [2][3][4][5]
-
Injection Volume: 10-20 µL
Method B: Amine HILIC/RP-HPLC with Acetonitrile/Water Mobile Phase [1][6]
-
Column: Amino-based column (e.g., Venusil XBP NH2, 4.6 x 250 mm)[1] or Bio-Rad Aminex HPX-87C[6]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[1] or (70:30, v/v)[6]
-
Column Temperature: 30 - 65°C[6]
-
Injection Volume: 10-20 µL
Standard Curve Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
Quantification
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Determine the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.
Data Presentation
The performance of the HPLC method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in the table below, based on a published polar RP-HPLC method.[2][3][4][5]
| Parameter | Result |
| Linearity (R²) | 0.9993[2][3][4][5] |
| Limit of Detection (LOD) | 0.123 µg/mL[2][3][4][5] |
| Limit of Quantification (LOQ) | 0.372 µg/mL[2][3][4][5] |
| Accuracy (Recovery) | 100.55%[2][3][4][5] |
| Precision (RSD) | < 2.0%[5] |
| Stability (24h, RSD) | 0.63%[4] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
References
- 1. Analysis methods [bio-protocol.org]
- 2. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biology-journal.org [biology-journal.org]
- 7. researchgate.net [researchgate.net]
Application of Ectoine in Therapeutic Eye Drops for Dry Eye Disease: A Guide for Researchers
Introduction
Ectoine is a natural, small organic molecule, an extremolyte, that has demonstrated significant potential in the management of Dry Eye Disease (DED).[1] Originally discovered in extremophilic bacteria where it serves as a protective substance against harsh environmental conditions such as high salinity and extreme temperatures, this compound's cell-protective, anti-inflammatory, and tear film-stabilizing properties are now being harnessed for ophthalmic applications.[2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in formulating and evaluating this compound-based therapeutic eye drops for DED.
This compound's primary mechanism of action in the context of DED is its ability to form a "hydro complex" with water molecules.[3][4] This complex surrounds ocular surface cells, stabilizing their membranes and protecting them from the hyperosmotic stress characteristic of dry eye.[1][5] Furthermore, clinical and preclinical studies have shown that this compound can reduce ocular surface inflammation and improve the stability of the tear film, addressing key pathological factors in DED.[1][2]
Formulation Principles
This compound is typically formulated in preservative-free, aqueous solutions for ophthalmic use. Common concentrations in commercially available and investigational eye drops range from 0.5% to 2.0%.[2][6] Formulations are often isotonic or slightly hypotonic to counteract the hyperosmolarity of the tear film in DED patients.
Key Formulation Considerations:
-
Concentration: 0.5% to 2.0% this compound is the most studied range, demonstrating efficacy in both preclinical and clinical settings.[7][8]
-
Viscosity Enhancers: To increase residence time on the ocular surface, viscosity-enhancing agents like Hyaluronic Acid (HA) or Hydroxyethyl Cellulose (HEC) can be included.[1][8]
-
Buffering Agents: Citrate buffers are commonly used to maintain a physiologically compatible pH.[8]
-
Preservatives: Preservative-free formulations are preferred to avoid the potential for ocular surface toxicity, especially in patients with chronic DED.[1]
-
Co-formulation: this compound can be combined with other active ingredients, such as carboxymethylcellulose (CMC), hyaluronan (HA), and Diquafosol, to potentially achieve synergistic effects in alleviating dry eye symptoms.[6]
Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects through multiple pathways that collectively reduce inflammation and protect the ocular surface.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound for DED.
Table 1: Efficacy of this compound in a Murine Model of Desiccating Stress
| Parameter | Vehicle Control | 0.5% this compound | 1.0% this compound | 2.0% this compound |
| Corneal OGD Fluorescence Intensity | 82.23 ± 24.92 | 88.30 ± 31.12 | 69.83 ± 41.07 | 32.63 ± 19.39 |
| Pro-inflammatory Cytokines (mRNA) | Significantly Elevated | - | Near Normal | Near Normal |
| Chemokines (CCL3, CXCL11) (mRNA) | Significantly Elevated | - | Near Normal | Near Normal |
Data adapted from studies on experimental dry eye in mice.[7][9][10]
Table 2: Synergistic Effects of 0.5% this compound with Other Actives in a Murine DED Model
| Combination (0.5% this compound +) | Tear Film Break-Up Time (TBUT) (s) | Corneal Fluorescein Staining (CFS) Score |
| 0.5% CMC | 4.8 ± 0.9 | 10.3 ± 0.9 |
| 0.2% HA | 5.1 ± 1.0 | 9.6 ± 0.7 |
| 3% Diquafosol | 5.9 ± 1.0 | 6.7 ± 1.0 |
| 1% LNnT | 5.5 ± 1.2 | 8.5 ± 1.2 |
Data from a study evaluating binary combinations of this compound.[6]
Table 3: Clinical Efficacy of this compound-Containing Eye Drops
| Study Parameter | Baseline | After 4 Weeks of Treatment |
| Ocular Surface Disease Index (OSDI) Score | - | 46% reduction |
| Tear Film Break-Up Time (TBUT) | - | Significant Improvement |
Results from a multicenter, non-interventional study.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based formulations.
In Vivo Murine Model of Desiccating Stress
This protocol describes the induction of DED in mice through environmental stress, a widely used and clinically relevant model.
Protocol Steps:
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
-
Induction of Desiccating Stress (DS):
-
House mice in a controlled environment with low ambient humidity (<40%).
-
Provide a constant airflow using a fan.
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 ml) four times a day to inhibit tear secretion.
-
-
Treatment:
-
Divide mice into treatment groups (e.g., vehicle control, 0.5%, 1.0%, 2.0% this compound).
-
Topically administer 5 µL of the respective solution to the ocular surface twice daily for 5 days.
-
-
Outcome Measures:
-
Corneal Epithelial Defect Assessment: On day 5, apply Oregon Green Dextran (OGD) 70 kDa fluorescent stain to the ocular surface and quantify fluorescence intensity as a measure of corneal permeability.[7][11]
-
Gene Expression Analysis: Isolate RNA from the cornea and conjunctiva and perform quantitative real-time PCR (RT-qPCR) to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CCL3, CXCL11), and mucins (e.g., MUC5AC).[7][9]
-
Immunohistochemistry: Perform periodic acid-Schiff (PAS) staining on conjunctival tissue sections to quantify goblet cell density. Use immunofluorescent staining to evaluate the integrity of corneal barrier proteins like ZO-1 and occludin.
-
In Vitro Hyperosmotic Stress Model
This protocol outlines an in vitro assay to assess the cytoprotective effects of this compound on human corneal epithelial cells (HCECs) under hyperosmotic conditions.
Protocol Steps:
-
Cell Culture: Culture primary human corneal epithelial cells (HCECs) in an appropriate isosmolar medium until confluent.
-
Hyperosmotic Stress Induction:
-
Prepare hyperosmotic media (e.g., 400-500 mOsM) by adding NaCl to the basal medium.
-
Treat confluent HCECs with the hyperosmotic medium, with or without the addition of this compound at various concentrations.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Outcome Measures:
-
Cell Viability Assay: Perform an MTT or WST assay to quantify cell viability and proliferation.[12]
-
Barrier Protein Integrity: Use immunofluorescent staining and confocal microscopy to visualize the expression and localization of tight junction proteins such as ZO-1 and occludin.[13]
-
Inflammatory Marker Analysis: Measure the expression of pro-inflammatory cytokines and cathepsin S at the mRNA (RT-qPCR) and protein (ELISA) levels.[12]
-
Conclusion
This compound presents a promising, natural, and well-tolerated active ingredient for the formulation of therapeutic eye drops for Dry Eye Disease. Its multifaceted mechanism of action, which includes osmoprotection, anti-inflammatory effects, and tear film stabilization, addresses several key aspects of DED pathophysiology. The provided data and protocols offer a solid foundation for researchers and drug developers to further explore and optimize the use of this compound in innovative ophthalmic formulations.
References
- 1. bitop.de [bitop.de]
- 2. This compound Supplements for Managing Dry Eye Disease - Specialty Vision [specialty.vision]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
- 5. This compound, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease | MDPI [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound in the Treatment of Irritations and Inflammations of the Eye Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Enhances Mucin Production Via Restoring IL-13/IFN-γ Balance in a Murine Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Ectoine: A Superior Excipient for the Stabilization of Antibodies and Biologics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of therapeutic proteins, such as monoclonal antibodies and other biologics, is a critical factor for their successful development, manufacturing, storage, and delivery.[1][2] Instability can lead to aggregation, denaturation, and loss of function, compromising the safety and efficacy of the drug product. Ectoine and its derivative, hydroxythis compound, are natural compounds known as extremolytes, which are produced by microorganisms to survive in harsh environmental conditions like high salinity, extreme temperatures, and dehydration.[3][4] These compatible solutes have emerged as highly effective excipients for stabilizing biologics, often outperforming traditional stabilizers like trehalose.[1][5] This document provides a comprehensive overview of the application of this compound in biopharmaceutical formulations, including its mechanism of action, supporting data, and detailed experimental protocols.
Mechanism of Stabilization
This compound's protective effects are primarily explained by the "preferential exclusion model".[6][7] As a kosmotropic solute, this compound interacts strongly with water molecules, leading to its exclusion from the surface of the protein.[6] This phenomenon results in an increase in the surface tension of the surrounding water, which in turn forces the protein into a more compact and thermodynamically stable conformation. This stabilization is achieved by strengthening the intramolecular hydrogen bonds that maintain the protein's secondary and tertiary structures.[6][7] By forming a protective hydration shell around the biologic, this compound effectively prevents unfolding and aggregation.[7]
A proposed mechanism for this compound-mediated protein stabilization is depicted below:
Caption: this compound's role in preventing protein aggregation under stress.
Data on Stabilization of Biologics
This compound and hydroxythis compound have demonstrated significant efficacy in preventing aggregation and maintaining the stability of various biologics under different stress conditions.
Thermal Stress
Studies have shown that this compound and hydroxythis compound can protect proteins from thermal-induced aggregation.
| Biologic | Stress Condition | This compound Concentration | Observation | Reference |
| Recombinant Human Interferon α2b (rhIFNα2b) | 50°C for 14 days | 10 mM | Reduced aggregation and increased conformational stability. Hydroxythis compound showed superior stabilizing properties. | [8] |
| Fab2 (Antibody Fragment) | 90°C and 37°C (solid state) | 1:1 excipient to protein mass ratio | Suppressed protein aggregation. Hydroxythis compound was more effective than trehalose. | [1][5] |
| Mink Growth Hormone | 60°C | Varies | Effect is pH-dependent. Lower aggregation rates when the protein has a negative charge. | [9] |
Freeze-Thaw Stress
The cryoprotectant properties of this compound make it a valuable excipient for biologics subjected to freezing and thawing.
| Biologic | Stress Condition | This compound Concentration | Observation | Reference |
| Fab2 (Antibody Fragment) | Multiple freeze-thaw cycles | Not specified | Suppressed protein aggregation in freeze concentrate systems. | [1][5] |
| Lactic Acid Bacteria | Frozen at -80°C and freeze-dried | Not specified | This compound showed the highest preservation potential compared to trehalose and sucrose. | [10][11] |
Stabilization in Dried Formulations
This compound is effective in stabilizing biologics in spray-dried and freeze-dried formulations, which is crucial for long-term storage.
| Biologic | Formulation | This compound Concentration | Observation | Reference |
| Fab2 (Antibody Fragment) | Spray-dried | 1:1 excipient to protein mass ratio | This compound and hydroxythis compound suppress protein aggregation at elevated temperatures. | [1][5] |
Experimental Protocols
The following are generalized protocols for assessing the stabilizing effects of this compound on a target biologic. Researchers should optimize these protocols for their specific protein and formulation.
Protocol 1: Evaluation of Thermal Stability using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This protocol is designed to quantify the extent of aggregation of a biologic in the presence and absence of this compound after thermal stress.
Caption: Workflow for assessing thermal stability with this compound.
Materials:
-
Target biologic (e.g., monoclonal antibody)
-
This compound (pharmaceutical grade)
-
Control excipient (e.g., trehalose)
-
Formulation buffer (e.g., 100 mM sodium phosphate, pH 7)
-
SE-HPLC system with a suitable size-exclusion column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target biologic in the formulation buffer to a final concentration of 100 µg/mL.
-
Prepare separate formulations containing the biologic with:
-
No additional excipient (Control)
-
This compound at various concentrations (e.g., 1, 10, 20, and 100 mM).[8]
-
A control excipient like trehalose at a comparable concentration.
-
-
-
Thermal Stress:
-
Incubate all sample formulations at a predetermined elevated temperature (e.g., 50°C) for a specified duration (e.g., 14 days).[8]
-
Take aliquots at various time points (e.g., day 0, 7, and 14) for analysis.
-
-
SE-HPLC Analysis:
-
Equilibrate the SE-HPLC column with the formulation buffer.
-
Inject an equal volume of each sample onto the column.
-
Elute the proteins with the formulation buffer at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric protein and any high molecular weight species (aggregates).
-
Calculate the percentage of monomer and aggregates for each sample at each time point.
-
Compare the results to evaluate the stabilizing effect of this compound.
-
Protocol 2: Assessment of Conformational Stability using Differential Scanning Calorimetry (DSC)
This protocol measures the melting temperature (Tm) of a biologic, which is an indicator of its conformational stability. An increase in Tm in the presence of an excipient suggests stabilization.
Materials:
-
Target biologic
-
This compound
-
Formulation buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare samples of the biologic in the formulation buffer with and without this compound at the desired concentration.
-
Ensure the protein concentration is suitable for DSC analysis (typically 1-10 mg/mL).
-
-
DSC Analysis:
-
Load the sample and a reference (formulation buffer without the biologic) into the DSC cells.
-
Scan the samples over a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm).
-
An increase in the Tm of the sample containing this compound compared to the control indicates enhanced thermal stability.
-
Conclusion
This compound and hydroxythis compound are powerful, naturally derived excipients that offer significant advantages for the stabilization of antibodies and other biologics. Their unique mechanism of action provides robust protection against thermal and freeze-thaw stresses, as well as stability in dried formulations. The presented data and protocols serve as a guide for researchers and drug development professionals to explore the potential of this compound in their biopharmaceutical formulations, ultimately leading to more stable and effective therapeutic products.
References
- 1. This compound and Hydroxythis compound Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound and hydroxythis compound inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of extremolytes this compound and hydroxythis compound on the heat-induced protein aggregation: The case of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usage of this compound as a cryoprotectant for cryopreservation of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ectoine Concentration for Protein Stabilization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize ectoine concentration for protein stabilization in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound for protein stabilization.
Issue 1: My protein still aggregates after adding this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The stabilizing effect of this compound is concentration-dependent. A concentration that is too low may be insufficient, while an excessively high concentration could potentially have non-optimal effects on certain proteins. It is recommended to perform a concentration screening experiment. |
| Incorrect Buffer Conditions | The composition of the buffer, including pH and ionic strength, can significantly influence both protein stability and the effectiveness of this compound. Ensure the buffer pH is optimal for your target protein's stability. |
| Presence of Other Destabilizing Factors | This compound may not be able to overcome all destabilizing factors, such as the presence of certain denaturants or extreme temperatures beyond its protective capacity. |
| Protein-Specific Issues | Some proteins are inherently prone to aggregation, and while this compound can help, it may not completely prevent it. Combining this compound with other stabilizing agents or protein engineering strategies might be necessary. |
Issue 2: I am observing a loss of protein activity with this compound.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | While generally non-interfering, very high concentrations of this compound could potentially affect the local hydration environment of the active site for some sensitive enzymes. Test a lower concentration range. |
| Buffer pH Shift | Ensure that the addition of this compound does not alter the pH of your buffer, as this can directly impact enzyme activity. |
| Interaction with Co-factors | For metalloproteins or enzymes requiring specific co-factors, ensure that this compound does not interfere with their binding. This is generally not a reported issue but can be considered in specific cases. |
Issue 3: How do I determine the optimal this compound concentration for my specific protein?
The optimal concentration of this compound is protein-specific and depends on the nature of the stress (e.g., thermal, freeze-thaw, desiccation). A systematic approach is recommended to determine the ideal concentration.
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal this compound Concentration for Thermal Stabilization
This protocol outlines a general method to screen for the optimal this compound concentration to protect a protein from thermal stress.
-
Protein Preparation : Prepare your protein of interest in a suitable buffer at a known concentration. The buffer should be chosen to maintain the protein's stability at baseline (before heat stress).
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 1 M) in the same buffer as your protein.
-
Concentration Gradient Setup :
-
Set up a series of microcentrifuge tubes or a 96-well plate.
-
In each tube/well, add your protein solution.
-
Add varying amounts of the this compound stock solution to achieve a range of final this compound concentrations (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM, 750 mM, 1 M). Ensure the final protein concentration is the same in all samples.
-
-
Thermal Stress :
-
Incubate the samples at a temperature known to induce denaturation or aggregation of your protein. The temperature and incubation time should be optimized based on the protein's known thermal stability.
-
Include a control sample with no this compound and no heat stress, and another control with no this compound that is subjected to heat stress.
-
-
Analysis : After thermal stress, assess protein stability using appropriate methods:
-
Turbidity Measurement : Measure the absorbance at 340 nm or 600 nm to quantify protein aggregation.
-
Dynamic Light Scattering (DLS) : To get more detailed information on aggregate size.
-
SDS-PAGE : To visualize soluble protein fractions.
-
Activity Assay : If your protein is an enzyme, measure its residual activity.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-mediated protein stabilization.
Table 1: this compound Concentration for Lipase Stabilization
| This compound Concentration (mM) | Temperature (°C) for ~80% Activity Retention | Methanol (% v/v) for Maintained Activity |
| 25 - 120 | < 75 | - |
| 110 - 150 | ~ 95 | - |
| 40 - 90 | - | ~ 84 |
Data adapted from a study on lipase stabilization, demonstrating this compound's effectiveness against both heat and chemical denaturation.[1]
Table 2: this compound for Antibody (Fab2) Stabilization
| Excipient | Mass Ratio (Excipient:Protein) | Observation |
| This compound | 1:1 | Suppresses protein aggregation in spray-dried form at 37°C and 90°C and during freeze/thaw cycles. |
| Hydroxythis compound | 1:1 | More effective than trehalose in stabilizing Fab2. Limits N-terminal pyroglutamate formation. |
This data highlights this compound and its derivative, hydroxythis compound, as effective excipients for stabilizing therapeutic antibodies in solid-state formulations and against freeze-thaw stress.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's protein-stabilizing effect?
A1: this compound is a compatible solute that works through a mechanism known as "preferential exclusion".[4] It is preferentially excluded from the immediate surface of the protein. This leads to an increase in the surface tension of the surrounding water and promotes the hydration of the protein. This "hydration shield" helps to maintain the native, folded conformation of the protein, making it more resistant to denaturation and aggregation.[5][6]
Q2: Is this compound effective for all types of proteins?
A2: this compound has been shown to stabilize a wide variety of biomolecules, including enzymes, antibodies, and membrane proteins.[2][4][7][8] However, the degree of stabilization can vary depending on the specific protein and the nature of the environmental stress. It is always recommended to experimentally determine its effectiveness for your protein of interest.
Q3: Can this compound be used in combination with other stabilizing agents?
A3: Yes, this compound can be used in combination with other cryoprotectants and lyoprotectants like trehalose or glycerol. In some cases, synergistic effects may be observed. For example, a study on a model antibody fragment (Fab2) showed that hydroxythis compound, a derivative of this compound, was more effective than trehalose at a 1:1 mass ratio in preventing aggregation.[2][3]
Q4: At what stage of my experiment should I add this compound?
A4: this compound should be present in the protein solution before the application of the stressor. For example, if you are protecting against thermal stress, this compound should be added to the buffer before heating. For freeze-thaw protection, it should be included in the solution before freezing.
Q5: Is this compound compatible with common biological buffers?
A5: Yes, this compound is a highly soluble and stable molecule that is compatible with most common biological buffers (e.g., phosphate, Tris-based buffers). It is a zwitterionic molecule and generally does not significantly alter the pH of the buffer. However, it is always good practice to verify the pH of your final solution.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Hydroxythis compound Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Effect of the compatible solute this compound on the stability of the membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ectoine solubility issues in buffer solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Ectoine in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound ((S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) is a small, cyclic amino acid derivative known as a compatible solute.[1][2] Organisms synthesize it to survive extreme osmotic stress, and it is widely used in research and product development for its protein-stabilizing and cell-protecting properties.[3][4] Proper solubilization is the critical first step for any experiment to ensure accurate and reproducible results.
Q2: What are the general solubility characteristics of this compound?
This compound is a zwitterionic molecule, meaning it possesses both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at its isoelectric point.[5][6] This characteristic contributes to its excellent solubility in water.
Q3: Is the solubility of this compound dependent on pH?
Yes, as a zwitterionic compound with acidic and basic functional groups, this compound's solubility is pH-dependent.[5][7] It has a carboxylic acid group with a predicted pKa between 2.87 and 3.14, and an amino group with a predicted pKa of approximately 10.52.[8] The isoelectric point (pI), where the molecule has a net zero charge and minimum solubility, can be estimated by averaging these two pKa values. At pH values significantly above or below its pI, this compound's solubility increases as it carries a net negative or positive charge, respectively.[5][9]
Q4: Can I autoclave my this compound solution?
While this compound is stable at high temperatures, autoclaving buffer solutions, in general, can sometimes lead to precipitation, especially in the presence of divalent cations.[10] It is recommended to sterilize this compound solutions by filtering through a 0.22 µm filter to avoid potential complications.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Temperature | pH | Source |
| Water | ~4 M | 20 °C | Not Specified | [11] |
| Water | 6.5 mol/kg | 25 °C | Not Specified | [3] |
| Methanol | 0.3 M | Not Specified | Not Specified | [11] |
| PBS | ~10 mg/mL | Not Specified | 7.2 |
Troubleshooting Guide
Problem: Precipitate is observed in my this compound buffer solution.
This guide provides a systematic approach to troubleshoot and resolve this compound precipitation.
Step 1: Initial Assessment
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Did it appear immediately after dissolving this compound or over time?
-
Review Protocol: Double-check your calculations. Ensure the final concentration of this compound does not exceed its known solubility limit in the chosen buffer system.
Step 2: Identify the Potential Cause and Implement Solutions
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in your working solution. If a high concentration is necessary, consider using a different buffer system or adjusting the pH. |
| pH is Near the Isoelectric Point (pI) | Adjust the pH of the buffer. Since this compound is a zwitterion, its solubility is lowest at its pI. Shifting the pH further away from the pI (either more acidic or more basic) will increase its solubility.[5][9] |
| Low Temperature Storage | Some buffer components can precipitate at lower temperatures. If the solution was stored at 4°C, gently warm it to room temperature or 37°C with agitation to see if the precipitate redissolves. |
| Buffer Composition | Certain buffer components may interact with this compound or have lower solubility under specific conditions. Consider preparing the this compound solution in a different buffer system (e.g., switch from a phosphate-based buffer to a Tris or HEPES-based buffer). |
| Interaction with Other Components | If the precipitation occurred after adding other reagents to the this compound solution, there may be an interaction. Try adding the components in a different order or preparing more dilute solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
-
Determine the Desired Concentration and Volume: Calculate the required mass of this compound powder based on its molecular weight (142.16 g/mol ).
-
Weigh the this compound: Accurately weigh the this compound powder in a sterile container.
-
Dissolve in Buffer: Add the desired volume of your chosen buffer to the this compound powder.
-
Aid Dissolution: Vortex or stir the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.
-
pH Adjustment: Check the pH of the final solution and adjust if necessary using HCl or NaOH.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the this compound stock solution at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the maximum soluble concentration of this compound in your specific buffer.
-
Prepare a High-Concentration this compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent where it is highly soluble, such as methanol.
-
Serial Dilutions: In a multi-well plate, perform serial dilutions of the this compound stock solution into your target aqueous buffer.
-
Equilibration: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 24 hours).
-
Observation: Visually inspect each well for signs of precipitation (cloudiness or visible particles). A nephelometer can also be used for a more quantitative measurement of turbidity.
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit of this compound in that specific buffer and under those conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
This compound-Mediated Activation of the Nrf2 Signaling Pathway
Caption: this compound promotes the activation of the Nrf2 antioxidant signaling pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ECMDB: this compound (ECMDB21379) (M2MDB001775) [ecmdb.ca]
- 9. theorango.com [theorango.com]
- 10. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
How to prevent Ectoine degradation during long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Ectoine degradation during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: Solid this compound is a highly stable molecule. For long-term storage, it should be kept in a cool, dry place, protected from moisture. A product information sheet from a commercial supplier indicates that solid this compound is stable for at least 3 years when stored desiccated at room temperature[1].
Q2: How should I store this compound in an aqueous solution?
A: For short-term storage, aqueous solutions of this compound should be kept at 2-8°C. For long-term storage, it is advisable to freeze the solution at -20°C or below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes. While this compound is known for its stabilizing effects on other molecules, its own long-term stability in solution is dependent on factors like pH and the absence of microbial contamination.
Q3: What is the optimal pH range for this compound solutions?
A: this compound is stable over a wide pH range. However, for optimal stability in aqueous solutions, it is recommended to maintain a pH between 6.0 and 8.0. Extreme pH values should be avoided to prevent potential hydrolysis over extended periods.
Q4: Is this compound sensitive to light?
A: While specific photostability studies on this compound are not extensively published, it is a general best practice for all chemicals to be protected from prolonged exposure to light, especially UV radiation. Amber vials or storage in the dark are recommended for this compound solutions to minimize the risk of photodegradation.
Q5: Can microbial contamination affect this compound stability?
A: Yes, microbial contamination can lead to the enzymatic degradation of this compound. Several bacteria possess the enzymatic machinery to break down this compound[2][3][4][5]. Therefore, it is crucial to handle this compound solutions under sterile conditions, for example, by preparing them in a laminar flow hood and using sterile, pyrogen-free water. Filtration of the solution through a 0.22 µm filter can also help to remove any potential microbial contaminants.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Visible microbial growth (cloudiness) in this compound solution. | Microbial contamination. | Discard the solution. Prepare a fresh solution using sterile techniques, including sterile water and filtration. |
| Unexpected decrease in this compound concentration over time. | 1. Microbial degradation.2. Chemical degradation due to improper pH or temperature. | 1. Check for signs of microbial growth. If suspected, discard and prepare a fresh, sterile solution.2. Verify the pH of the solution and adjust if necessary. Ensure storage at the recommended temperature. For long-term storage, freezing is recommended. |
| Change in color or appearance of the this compound solution. | Potential chemical degradation or interaction with other components in the formulation. | Investigate potential incompatibilities with other excipients. Perform a stability study under controlled conditions to identify the cause. |
| Precipitation of this compound in a formulation. | Exceeding the solubility limit of this compound in the given solvent system, or a change in temperature or pH affecting solubility. | Review the formulation to ensure the this compound concentration is within its solubility limits. Check for any temperature fluctuations during storage. Ensure the pH of the formulation is stable. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, which can be used in stability studies. The method is adapted from published literature[6][7][8][9].
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade water
-
Acetonitrile (for system cleaning)
-
0.22 µm syringe filters
2. Chromatographic Conditions:
-
Column: Polar Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 100% HPLC grade water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in HPLC grade water (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Dilute the this compound-containing samples with HPLC grade water to a concentration within the calibration range.
-
Filter the samples through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve generated from the reference standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. The conditions are based on ICH guidelines.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by the stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze aliquots at regular intervals by HPLC.
3. Thermal Degradation:
-
Store solid this compound and an aqueous solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at specified time points to assess the extent of degradation.
4. Photostability Testing:
-
Expose solid this compound and an aqueous solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[10][11][12].
-
Keep control samples in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Troubleshooting decision tree for this compound degradation issues.
Caption: Workflow for a typical this compound stability study.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the microbial stress protectants and chemical chaperones this compound and hydroxythis compound by a bacterial hydrolase–deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound degradation pathway in halotolerant methylotrophs | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photostability Studies - Eurofins Scientific [eurofins.cz]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatutor.org [pharmatutor.org]
Optimizing fermentation conditions for higher Ectoine yield.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher Ectoine yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for commercial this compound production?
A1: this compound is commercially produced using both native halophilic bacteria and genetically engineered non-halophilic strains. Halophilic bacteria, such as Halomonas elongata, are natural producers and are often used in a process called "bacterial milking".[1][2][3] This process involves subjecting the cells to an osmotic downshock to release the intracellularly accumulated this compound.[3] However, the high salt concentrations required can lead to equipment corrosion and increase downstream processing costs.[1][4] To overcome these challenges, non-halophilic bacteria like Escherichia coli and Corynebacterium glutamicum have been metabolically engineered to produce high titers of this compound in low-salt media.[1][2][5][6]
Q2: What is the "bacterial milking" process for this compound production?
A2: The "bacterial milking" process is a cyclic method used to extract this compound from halophilic bacteria without lysing the cells.[1][2] The process typically involves two stages:
-
High-Salinity Growth Phase: Halophilic bacteria are cultivated in a high-salt medium, which stimulates the intracellular accumulation of this compound as a compatible solute to counteract the osmotic stress.[2][7]
-
Osmotic Downshock (Milking) Phase: The cells are then rapidly transferred to a low-salt medium. This sudden decrease in external osmolarity creates a hypotonic environment, causing the cells to release the accumulated this compound into the medium to prevent bursting.[2][3] The cells can then be returned to the high-salt medium to start a new production cycle.[8]
Q3: What are the key genes involved in the this compound biosynthesis pathway?
A3: The biosynthesis of this compound is primarily governed by a set of three genes, typically found in an operon (ectABC).[7][9] These genes encode for the following enzymes:
-
ectA : Encodes for L-2,4-diaminobutyric acid acetyltransferase.
-
ectB : Encodes for L-2,4-diaminobutyric acid transaminase.
-
ectC : Encodes for L-ectoine synthase.[7] The expression of this operon is often induced by high osmolarity in the surrounding environment.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | References |
| Low this compound Titer | Suboptimal medium composition (carbon, nitrogen, or precursor availability). | Optimize the concentrations of carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium sulfate, yeast extract), and precursors like L-aspartic acid.[1][8][10] Consider using fed-batch strategies to maintain optimal nutrient levels.[11] | [1][8][10][11] |
| Inefficient induction of the ectABC gene cluster. | For inducible systems (e.g., IPTG), optimize the inducer concentration and the timing of induction (e.g., based on cell density).[10][12] | [10][12] | |
| Suboptimal fermentation parameters (pH, temperature, dissolved oxygen). | Systematically optimize pH, temperature, and dissolved oxygen (DO) levels. A two-stage DO control strategy has been shown to be effective.[10][11] | [10][11] | |
| By-product Formation (e.g., Hydroxythis compound, Lysine) | Presence of the ectD gene, which converts this compound to Hydroxythis compound. | In strains where only this compound is desired, consider knocking out the ectD gene.[2] | [2] |
| Metabolic flux diverted to competing pathways (e.g., lysine biosynthesis). | Engineer the host strain to minimize flux towards competing pathways. For example, deleting or modifying genes involved in lysine synthesis can redirect precursors towards this compound production.[1][5] | [1][5] | |
| Inhibition of Cell Growth | High salt concentrations in the medium (for halophilic strains). | While necessary for this compound production in wild-type strains, excessively high salt levels can inhibit growth. Optimize the salt concentration to balance growth and this compound synthesis.[2] For engineered strains, utilize low-salt media.[1] | [1][2] |
| Accumulation of toxic by-products. | Analyze the fermentation broth for potential inhibitory compounds. Adjusting the feeding strategy or medium composition may help to reduce their formation. | ||
| Low this compound Yield During "Bacterial Milking" | Incomplete release of this compound during osmotic downshock. | Optimize the magnitude and duration of the osmotic downshock. Ensure a rapid and significant change in salinity. | [2] |
| Cell lysis during osmotic shock. | Monitor cell viability during the process. A less severe osmotic shock may be necessary to maintain cell integrity for subsequent cycles. |
Data Presentation: Optimization of Fermentation Parameters
Table 1: Effect of Nitrogen Source on this compound Production in Engineered E. coli
| Nitrogen Source (20 g/L) | This compound Titer (g/L) |
| Yeast Extract | ~8.5 |
| Peptone | ~7.0 |
| Beef Extract | ~6.5 |
| Soybean Meal Extract | ~5.0 |
| Corn Steep Liquor | ~4.0 |
| Data adapted from a study on engineered E. coli ET08.[1] |
Table 2: Influence of Amino Donor Supplementation on this compound Titer in Engineered E. coli
| Amino Donor | Concentration | This compound Titer (g/L) |
| Ammonium Sulfate | Optimized | 10.2 |
| Ammonium Chloride | Optimized | 7.29 |
| Sodium Glutamate | Optimized | 6.18 |
| Data reflects the maximal titer achieved with the addition of the respective amino donor.[1] |
Table 3: Comparison of this compound Production in Different Host Strains and Fermentation Strategies
| Host Strain | Fermentation Strategy | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g substrate) | Reference |
| Escherichia coli ET11 | Fed-batch | 53.2 | 1.11 | 0.33 (glucose) | [1] |
| Escherichia coli ET01 | Fed-batch with two-stage DO control | 47.8 | - | - | [11] |
| Corynebacterium glutamicum | Fed-batch | 65 | 1.16 | 0.19 (glucose-molasses) | [2] |
| Halomonas salina BCRC 17875 | Optimized Batch | 13.96 | 0.29 | - | [2][13] |
| Brevibacterium epidermis | Fed-batch | 8 | 0.08 | 0.05 (monosodium glutamate) | [2][14] |
| Halomonas boliviensis | Fed-batch | 9.2 | 0.15 (overall) | - | [15] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production in Engineered E. coli
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into a seed medium (e.g., LB medium with appropriate antibiotics).
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a specified value (e.g., 0.6-0.8).
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor. A typical medium might contain glucose, a nitrogen source (e.g., yeast extract, ammonium sulfate), phosphate salts, and trace elements.[1]
-
Set the initial fermentation parameters: Temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH₃·H₂O), and dissolved oxygen (DO) (e.g., maintained above 20% by adjusting agitation and aeration).[11]
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. A pH-feedback or DO-stat feeding strategy can be employed.[11]
-
If using an inducible promoter, add the inducer (e.g., IPTG) at a predetermined time or cell density.[1][10]
-
-
Sampling and Analysis:
-
Periodically take samples to measure cell density (OD600), glucose concentration, and this compound concentration using methods like HPLC.
-
-
Harvesting:
-
Once the fermentation is complete, harvest the cells and/or the supernatant for this compound extraction and purification.
-
Protocol 2: this compound Extraction and Quantification
-
Sample Preparation:
-
For intracellular this compound, centrifuge the cell culture to obtain a cell pellet.
-
For extracellular this compound, use the supernatant directly.
-
-
Extraction (Intracellular):
-
Resuspend the cell pellet in a known volume of distilled water.
-
Perform cell lysis using methods such as sonication, bead beating, or chemical treatment.
-
Centrifuge the lysate to remove cell debris.
-
-
Quantification (HPLC):
-
Filter the supernatant or cell extract through a 0.22 µm filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an amino acid analysis column) and a UV detector.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.
-
Visualizations
Caption: The this compound biosynthesis pathway from L-Aspartate.
References
- 1. Frontiers | Metabolic Engineering of Escherichia coli for this compound Production With a Fermentation Strategy of Supplementing the Amino Donor [frontiersin.org]
- 2. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotechnological production of this compound: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathway construction and metabolic engineering for fermentative production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Production of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sxrebecca.com [sxrebecca.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Biosynthesis of this compound in Recombinant Escherichia coli by Biobrick Method [mdpi.com]
- 11. Enhancing this compound production by recombinant Escherichia coli through step-wise fermentation optimization strategy based on kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterologous this compound Production in Escherichia coli: Optimization Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the heterologous production of Ectoine in E. coli.
Technical Support Center: Heterologous Ectoine Production in E. coli
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome common challenges in the heterologous production of this compound in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield significantly lower than reported values?
A1: Low this compound yield can stem from several factors including suboptimal expression of the ectABC gene cluster, metabolic burden on the host, insufficient precursor supply, or inadequate osmotic stress. Systematic optimization of culture conditions, genetic constructs, and host strain is often necessary.[1][2]
Q2: My E. coli culture is growing poorly, especially in high-salt media. What can I do?
A2: High salt concentrations, while often used to induce this compound production in native producers, can inhibit the growth of non-halophilic E. coli.[3] Consider using inducible promoters to separate the cell growth phase from the this compound production phase.[4] This allows the culture to reach a high cell density in a low-salt medium before inducing gene expression and this compound synthesis. Some engineered E. coli strains are designed for high this compound production in low-salinity environments, which also helps prevent equipment corrosion.[2][4]
Q3: Is my expressed protein soluble, or is it forming inclusion bodies?
A3: Overexpression of heterologous proteins, including the Ect enzymes, can lead to the formation of insoluble inclusion bodies. To mitigate this, try lowering the induction temperature (e.g., 18-30°C), reducing the inducer concentration (e.g., IPTG), or using a lower copy number plasmid.[5] Adding 1% glucose to the medium can also sometimes help increase protein solubility.[5]
Q4: How can I increase the precursor supply for this compound synthesis?
A4: The primary precursor for this compound is L-aspartate-β-semialdehyde (ASA), derived from aspartate.[6] To boost the ASA pool, you can overexpress key enzymes in the aspartate metabolic pathway, such as aspartate kinase (Ask) and aspartate-semialdehyde dehydrogenase.[1][2] Additionally, knocking out competing metabolic pathways that consume ASA, such as those for lysine and threonine synthesis, can redirect metabolic flux towards this compound.[1][6]
Q5: What is the best E. coli strain for this compound production?
A5: While strains like E. coli K-12 and its derivatives (e.g., BW25113) have been successfully used, E. coli BL21(DE3) is also a common choice due to its robust protein expression capabilities.[2][6][7] The optimal strain often depends on the specific genetic constructs and fermentation strategy. It is recommended to test several common laboratory strains for your specific expression system.
This compound Biosynthesis and Engineering Strategy
The heterologous production of this compound in E. coli requires the introduction of the ectABC gene cluster from a natural producer, such as Halomonas elongata.[2] These genes encode the three enzymes essential for converting the precursor L-aspartate-β-semialdehyde into this compound.
// Nodes Asp [label="L-Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; ASA [label="L-Aspartate-β-semialdehyde\n(ASA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DABA [label="L-2,4-Diaminobutyrate\n(DABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; NAcDABA [label="N-γ-Acetyl-L-2,4-\ndiaminobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymes AskAsd [label="Ask, Asd\n(Native E. coli enzymes)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EctB [label="EctB\n(Diaminobutyrate\naminotransferase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EctA [label="EctA\n(Diaminobutyrate\nacetyltransferase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EctC [label="EctC\n(this compound synthase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Asp -> AskAsd [label="+ ATP\n+ NADPH", fontcolor="#5F6368", fontsize=9]; AskAsd -> ASA; ASA -> EctB [label="+ Glutamate", fontcolor="#5F6368", fontsize=9]; EctB -> DABA; DABA -> EctA [label="+ Acetyl-CoA", fontcolor="#5F6368", fontsize=9]; EctA -> NAcDABA; NAcDABA -> EctC [label="- H₂O", fontcolor="#5F6368", fontsize=9]; EctC -> this compound;
// Invisible nodes for pathway blocking Lysine [label="Lysine Synthesis\n(Competition)", shape=box, style="dashed,filled", fillcolor="#FBBC05", fontcolor="#202124"]; ASA -> Lysine [style=dashed, arrowhead=tee, color="#EA4335"]; }
Caption: this compound biosynthesis pathway engineered in E. coli.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No this compound Production
| Potential Cause | Recommended Solution |
| Inefficient Gene Expression | Verify protein expression of EctA, EctB, and EctC via SDS-PAGE. Optimize codon usage of the ectABC genes for E. coli. Test different promoters (e.g., T7, trc, ara) and plasmid copy numbers to balance expression levels and metabolic load.[1][4] |
| Metabolic Burden | High-level expression of heterologous genes can be toxic or place a significant metabolic load on the host, slowing growth and productivity.[6] Use tunable promoters, lower inducer concentrations, or reduce the plasmid copy number.[5] |
| Precursor (ASA) Limitation | Overexpress native E. coli genes asd (aspartate-semialdehyde dehydrogenase) and a feedback-resistant mutant of thrA or lysC (aspartate kinase) to increase the ASA pool.[1][8] |
| Competing Metabolic Pathways | Knock out genes in pathways that compete for the ASA precursor, such as lysA (diaminopimelate decarboxylase), to channel metabolic flux towards this compound.[1][6] |
| Suboptimal Fermentation Conditions | Optimize pH, temperature, and aeration. For fed-batch fermentation, carefully control the feeding strategy to avoid acetate accumulation, which can inhibit growth.[6] |
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Poor Cell Growth and Viability
| Potential Cause | Recommended Solution |
| Toxicity of Expressed Proteins | Uncontrolled or "leaky" expression of the ect genes before induction can be toxic. Use a tightly regulated expression system, such as strains containing pLysS or pLysE plasmids, or add glucose (e.g., 1%) to the medium to repress basal expression from promoters like lac.[5][9] |
| High Osmotic Stress | E. coli is not naturally halophilic. High salt concentrations (>0.5 M NaCl) can severely inhibit growth.[4] Decouple growth and production phases. Grow cells to a high density in standard medium, then resuspend in a production medium with optimized (often lower) salt content for this compound synthesis.[3] |
| Acetate Accumulation | In high-density cultures, overflow metabolism can lead to the production of acetate, which lowers the pH and inhibits growth.[6] Implement a controlled glucose feeding strategy in fed-batch fermentations to prevent excess glucose accumulation. Deleting genes like pta or pykF can also reduce acetate formation.[6][7] |
Data Presentation: Optimizing this compound Production
Systematic metabolic engineering can dramatically improve this compound titers. The following table summarizes results from various studies, showcasing the impact of different genetic modifications.
| Strain/Modification | Host | Titer (g/L) | Yield (g/g glucose) | Reference |
| ectABC expression | E. coli MG1655 | 0.52 | N/A | [7] |
| + pykF deletion | E. coli MG1655 | 1.87 | N/A | [7] |
| + Medium Optimization | E. coli ET08 | 10.2 | N/A | [6] |
| + ectB copy number optimization | E. coli ET11 | 12.9 (flask) | N/A | [6] |
| Fed-batch Fermentation | E. coli ET11 | 53.2 | N/A | [6] |
| ectABC + thrA / aspA overexpression | E. coli BL21(DE3) | 1.91 | N/A | [1][8] |
| + ppc overexpression | E. coli BL21(DE3) | 4.99 | N/A | [1][8] |
| Full pathway/cofactor engineering | E. coli C24 | 35.33 | 0.21 | [1][8] |
| 5'-UTR and cofactor engineering | E. coli ECT31 | 164.6 | N/A | [10][11] |
N/A: Not available in the cited source.
Key Experimental Protocols
Protocol 1: this compound Extraction from E. coli
This protocol describes the extraction of intracellular this compound for quantification.
-
Harvest Cells: Centrifuge 1 mL of bacterial culture at 8,000 x g for 10 minutes at 4°C.[12] Discard the supernatant (or save it to quantify extracellular this compound).
-
Lyophilize: Freeze-dry the cell pellet to obtain a constant dry weight.
-
Extraction: Resuspend the dried cell pellet in 400 µL of a methanol/chloroform/water mixture (10:5:4 v/v/v).[12]
-
Phase Separation: Vortex the mixture vigorously. Add 130 µL of chloroform and 130 µL of water, then vortex again.
-
Isolate Aqueous Phase: Centrifuge the sample at 10,000 x g for 30 minutes to separate the phases.[12] Carefully collect the upper aqueous phase, which contains the this compound.
-
Prepare for Analysis: Lyophilize the collected aqueous phase and resuspend the dried extract in a known volume of mobile phase for HPLC analysis.
Caption: Workflow for this compound extraction and analysis.
Protocol 2: this compound Quantification by HPLC
This is a general method for quantifying this compound concentration.
-
HPLC System: An Agilent 1100 system or equivalent.[13]
-
Column: A C18 reverse-phase column (e.g., Thermo Scientific Hypersil GOLD aQ C18).[13]
-
Mobile Phase: An isocratic mixture of acetonitrile and water, typically in a 2:98 (v/v) ratio.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Detection: UV detector at a wavelength of 210 nm.[13]
-
Quantification: Prepare a standard curve using pure this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the this compound concentration.
Protocol 3: Shake Flask Cultivation for this compound Production
This protocol provides a starting point for inducing this compound production in a laboratory setting.
-
Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 25 mL of production medium (e.g., MM63 or a defined mineral medium) in a 250 mL shake flask with the seed culture to an initial OD₆₀₀ of ~0.1.[2][3]
-
Growth Phase: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5 - 0.8.[3]
-
Induction: Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).[3] If applicable, adjust the medium by adding salt or other components to trigger production.
-
Production Phase: Reduce the temperature to 30°C and continue incubation for 12-24 hours.[3]
-
Sampling: After the production phase, take samples for biomass (OD₆₀₀) and this compound concentration measurements using the protocols described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous this compound Production in Escherichia coli: Optimization Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Metabolic Engineering of Escherichia coli for this compound Production With a Fermentation Strategy of Supplementing the Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Engineering of Escherichia coli for this compound Production With a Fermentation Strategy of Supplementing the Amino Donor [frontiersin.org]
- 8. Metabolic Engineering of Escherichia coli for Efficient Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Control for High-Efficiency this compound Synthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.7. Quantification the titer of ecotine [bio-protocol.org]
Ectoine Technical Support Center: pH Effects on Stability & Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of pH on ectoine's stability and biological activity. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
This compound is a robust molecule known for its protective capabilities in extremophilic organisms that tolerate wide ranges of pH.[1][2] In experimental and formulation contexts, this compound generally shows good stability across a broad pH range. However, its stability can be influenced by the specific conditions of the formulation. For many applications, a pH range close to neutral (pH 6.0-8.0) is considered safe for maintaining its structural integrity. For instance, studies on this compound recovery have evaluated its behavior in pH ranges from 5.0 to 9.0.[3][4] In cosmetic formulations, which are often designed to match the skin's natural pH of approximately 4.5-5.5, this compound is also considered stable.[5][6]
Q2: How does pH affect the biological activity of this compound?
The biological activity of this compound is often linked to its ability to structure water molecules and stabilize biomolecules like proteins and membranes, a mechanism known as "preferential exclusion".[7] This physicochemical property is not highly dependent on pH. However, the cellular or enzymatic systems where this compound's activity is being measured can be highly pH-dependent.
For example, the enzymes involved in this compound biosynthesis have optimal pH ranges. The l-2,4-diaminobutyrate transaminase (EctB), a key enzyme in this compound synthesis, shows optimal activity at a slightly alkaline pH of 8.6.[8] Conversely, enzymes responsible for this compound degradation, such as those in the Doe pathway, will also have specific pH optima.[9][10] Therefore, when assessing this compound's activity, it is crucial to consider the optimal pH of the biological system under investigation.
Q3: Can pH influence how this compound interacts with other molecules, like DNA?
Yes, pH can significantly alter this compound's interaction with charged biomolecules. A study on this compound's effect on plasmid DNA found that at a slightly acidic pH of 6.6, prolonged incubation with this compound led to an increase in DNA single-strand breaks.[11] It is hypothesized that at a lower pH, this compound is more readily attracted to the negatively charged phosphate backbone of DNA, which may interfere with its stabilizing properties in vitro.[11] In contrast, at a physiological pH of 7.5, this detrimental effect was not observed, and this compound even showed a protective effect against UV-A radiation damage to DNA.[11] This highlights the importance of maintaining a physiological pH when studying this compound's protective effects on nucleic acids.
Q4: I am developing a topical formulation. What pH should I aim for when including this compound?
For topical applications, the formulation's pH should ideally be compatible with the natural pH of the skin, which is slightly acidic, typically between 4.5 and 5.9.[5][12] This acidic mantle is crucial for maintaining the skin's barrier function and microbiome. This compound is stable and effective in this pH range and is used in commercial topical products for inflammatory skin diseases.[1] Therefore, formulating within a pH range of 4.5 to 6.0 is a recommended starting point for this compound-containing creams, lotions, and serums.
Q5: Does this compound itself act as a pH buffer in formulations?
This compound is a cyclic amino acid and possesses some buffering capacity, but it is not typically used as a primary pH-adjusting or buffering agent in formulations. Its contribution to the overall buffering capacity of a solution is generally minor compared to dedicated buffering agents like citrate or phosphate buffers. When formulating with this compound, it is standard practice to use a separate buffering system to maintain the desired pH of the final product.
Troubleshooting Guides
Issue 1: this compound appears to be degrading in my formulation over time.
-
Possible Cause: Extreme pH values (highly acidic or highly alkaline) combined with high temperatures can potentially lead to the hydrolysis of this compound over extended periods.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation immediately after preparation and during your stability study. Ensure it remains within the intended range (typically pH 4.5-8.0).
-
Use a Buffer: Incorporate a suitable buffering system (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH) to maintain a stable pH.
-
Control Temperature: Store your formulation at the recommended temperature. If conducting accelerated stability studies at elevated temperatures, be aware that this can increase the rate of any potential degradation.
-
Analytical Confirmation: Use an analytical technique like HPLC to quantify the this compound concentration over time to confirm if degradation is occurring.[13][14]
-
Issue 2: I'm observing low or inconsistent activity of this compound in my cell-based assay.
-
Possible Cause: The pH of your assay medium may not be optimal for the biological system you are studying, or it may be affecting this compound's interaction with cellular components.
-
Troubleshooting Steps:
-
Optimize Assay pH: Ensure the pH of your cell culture medium or assay buffer is optimal for the cells or enzymes being studied. Most mammalian cell cultures thrive at pH 7.2-7.4.
-
Check for pH Shifts: Cellular metabolism can cause the pH of the medium to shift over time. Monitor the pH during the experiment and ensure your buffering system (e.g., HEPES, bicarbonate-CO2) is adequate.
-
Re-evaluate this compound's Role: As noted in FAQ 3, this compound's interaction with charged molecules can be pH-dependent.[11] If your assay involves DNA or highly charged proteins, consider if a pH adjustment is needed to facilitate the desired protective effect.
-
Quantitative Data: pH-Dependent Recovery of this compound
The following tables summarize data on the efficiency of this compound recovery in different pH conditions, which can be an indicator of its behavior and partitioning in solution.
Table 1: Effect of pH on this compound Recovery Using an Aqueous Biphasic System (ABS) (Data adapted from studies on this compound partitioning and recovery)
| System pH | Partition Coefficient (KE) | Recovery Yield (YB, %) | Reference |
| 5.0 | ~1.5 | ~85% | [3] |
| 6.0 | ~2.0 | ~90% | [3] |
| 7.0 | ~2.5 | ~95% | [3][4] |
| 8.0 | ~1.8 | ~88% | [3][4] |
| 9.0 | ~1.2 | ~80% | [4] |
Note: The data represents trends compiled from different aqueous biphasic recovery experiments. Absolute values can vary based on the specific system components (e.g., polymers, salts).
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment at Various pH Values
This protocol outlines a method to quantify this compound concentration to assess its stability in solutions buffered at different pH levels.
1. Materials and Reagents:
-
This compound standard (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salts (e.g., sodium citrate, sodium phosphate monobasic, sodium phosphate dibasic, sodium borate)
-
Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.22 µm syringe filters
-
HPLC vials
-
Polar-modified RP-C18 column (e.g., 250 x 4.6 mm, 5 µm)[13]
2. Preparation of Buffered this compound Solutions:
-
Prepare a series of buffers at desired pH values (e.g., pH 4.0, 5.5, 7.0, 8.5).
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.
-
Divide each buffered solution into aliquots for analysis at different time points (e.g., T=0, 1 week, 4 weeks) and storage conditions (e.g., 4°C, 25°C, 40°C).
3. HPLC Method:
-
Mobile Phase: Isocratic elution with 100% HPLC-grade water is often sufficient for this compound analysis due to its high polarity.[13]
-
Column: Polar RP-C18 (5 µm, 250 × 4.6 mm).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV detector at 210 nm.[13]
-
Injection Volume: 10 µL.
4. Sample Analysis:
-
At each designated time point, take an aliquot from each pH/temperature condition.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Run the sample on the HPLC system.
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) to quantify the this compound concentration in the samples.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (T=0).
-
Plot the percentage of remaining this compound versus time for each pH and temperature condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability across different pH and temperature conditions.
References
- 1. Topical this compound Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Irritations and Inflammations of the Eye Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What pH should a cosmetic have? - MPR Labs [mpr-labs.com]
- 6. How important is pH in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 7. The Effectiveness of the Bacteria Derived Extremolyte this compound for the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]
- 9. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Endotoxin Removal from Bacterially-Produced Ectoine
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for removing endotoxin contaminants from bacterially-produced Ectoine.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for this compound preparations?
A: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like E. coli, which is often used for recombinant production.[1][2][3] When these bacteria die or are lysed during the this compound extraction process, endotoxins are released into the product solution.[3][4] Even in minute amounts, these molecules are potent pyrogens, capable of triggering strong immune responses, such as fever, inflammation, and septic shock if they enter the human bloodstream.[1][2] Therefore, for any biomedical or pharmaceutical application of this compound, reducing endotoxin levels to a regulatory-acceptable limit is critical for product safety and to avoid misleading results in immunological assays.[1][3]
Q2: What is the acceptable limit for endotoxin contamination?
A: The acceptable endotoxin limit depends on the final application and regulatory guidelines (e.g., from the USP or EP). For parenteral drugs administered intravenously, the limit is typically very low. The standard unit for endotoxin is the Endotoxin Unit (EU), where 1 EU is approximately equivalent to 0.1 ng of endotoxin.[2][5] For many applications, a common target is to achieve a final endotoxin concentration of less than 0.1 - 0.5 EU per milligram of the active product.[1] It is crucial to consult the relevant pharmacopeia for the specific limits applicable to your intended use.[6]
Q3: Which endotoxin removal method is best suited for a small molecule like this compound?
A: The choice of method depends on factors like the scale of purification, required purity, cost, and the physicochemical properties of this compound. Since this compound is a small molecule (143.15 g/mol ), methods that differentiate based on size or charge are highly effective.
-
Ultrafiltration: Highly suitable for small molecules. It uses membranes with a specific molecular weight cut-off (MWCO) to separate large endotoxin aggregates (>100 kDa) from the much smaller this compound molecule.[1][7]
-
Anion-Exchange Chromatography (AEC): Very effective because endotoxins are strongly negatively charged (pI ~2) at neutral pH, while this compound is zwitterionic but may carry a net charge depending on the pH.[1][8][9] Under appropriate buffer conditions, endotoxins bind tightly to the positively charged resin, allowing this compound to flow through.[8][]
-
Triton X-114 Phase Separation: This method separates molecules based on hydrophobicity. Endotoxins partition into the hydrophobic detergent phase, while the hydrophilic this compound remains in the aqueous phase.[1][11] It is effective but requires a subsequent step to remove the detergent.[11][12]
-
Activated Carbon: A cost-effective method where endotoxins adsorb to the large surface area of activated carbon.[1] However, it can be non-selective and may lead to product loss.[1]
Q4: How do I measure the endotoxin concentration in my this compound sample?
A: The industry-standard method is the Limulus Amebocyte Lysate (LAL) test.[6][13] This assay utilizes a lysate derived from the blood of the horseshoe crab, which reacts with endotoxins in an enzymatic cascade.[6][13] There are three main variations of the LAL test:
-
Gel-Clot Method: A qualitative test where the formation of a solid gel indicates the presence of endotoxins above a certain sensitivity level.[6][14]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the lysate coagulates.[6][15]
-
Chromogenic Method: A quantitative assay where the enzymatic cascade cleaves a synthetic substrate, producing a colored product that can be measured with a spectrophotometer.[6][14]
Method Comparison
The following table summarizes and compares the most common methods applicable for removing endotoxins from this compound solutions.
| Method | Principle | Endotoxin Removal Efficiency | This compound Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography (AEC) | Charge-based separation | >99% (>3-log reduction) | High (>90%) | High capacity, scalable, regenerable resin.[1][9] | This compound may bind under certain pH/salt conditions, requiring optimization. |
| Two-Phase Separation (Triton X-114) | Hydrophobicity-based separation | 98-99% (2-log reduction) per cycle[16] | High (>95% per cycle)[12][16] | Rapid, simple, and cost-effective for initial bulk removal.[1][11] | Requires multiple cycles for high purity and a final step to remove residual detergent.[1][11] May degrade sensitive molecules.[1] |
| Ultrafiltration | Size-based separation | 99% to >99.9% (2 to >3-log reduction) | Very High (>95%) | Simple, effective for small molecules, no additives required.[7][17] | Membrane fouling can be an issue; endotoxin monomers (10-20 kDa) may pass through if aggregates are disrupted.[17][18] |
| Activated Carbon | Adsorption | ~95% | Variable (can be low) | Cost-effective, large capacity.[1] | Non-selective, can lead to significant product loss; potential for fine carbon particles to remain in the product.[1] |
Experimental Protocols
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography (AEC)
This protocol is designed for a flow-through mode, where the negatively charged endotoxin binds to the column and the this compound is collected in the eluate.
-
Materials:
-
Strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
This compound solution in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5-8.5).
-
Equilibration Buffer: Same as the this compound solution buffer.
-
Wash Buffer: Equilibration buffer with moderate salt (e.g., 200-300 mM NaCl).
-
Regeneration Buffer: High salt buffer (e.g., 1-2 M NaCl).
-
Sanitization Solution: 0.5-1.0 M NaOH.
-
Endotoxin-free water and labware.
-
-
Procedure:
-
Column Preparation: Sanitize the column with 0.5-1.0 M NaOH for at least 1 hour, followed by a thorough wash with endotoxin-free water until the pH is neutral.
-
Equilibration: Equilibrate the column with at least 5-10 column volumes (CV) of Equilibration Buffer.
-
Sample Loading: Load the this compound solution onto the column at a recommended flow rate. Collect the flow-through fraction, which contains the purified this compound.
-
Washing: Wash the column with 2-3 CV of Wash Buffer to elute any weakly bound impurities.
-
Elution (of Endotoxin): Elute the bound endotoxins using the high-salt Regeneration Buffer.
-
Regeneration & Storage: Regenerate the column with Regeneration Buffer and store according to the manufacturer's instructions.
-
Analysis: Measure the endotoxin levels in the collected flow-through fraction using the LAL test.
-
Protocol 2: Endotoxin Removal using Triton X-114 Two-Phase Separation
This method is effective for reducing high initial endotoxin loads.
-
Materials:
-
Triton X-114 detergent.
-
This compound solution.
-
Ice bath and a water bath at 37°C.
-
Centrifuge capable of reaching 20,000 x g at 25°C.[1]
-
Endotoxin-free tubes.
-
-
Procedure:
-
Detergent Addition: Add Triton X-114 to the this compound solution to a final concentration of 1% (v/v).[1]
-
Solubilization: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure complete mixing.[1]
-
Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the detergent separates into its own phase.[1]
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxins.[1]
-
Collection: Carefully collect the upper aqueous phase, which contains the purified this compound. Avoid disturbing the lower detergent phase.[1]
-
Repeat (Optional): For higher purity, repeat the process 1-2 more times with the collected aqueous phase.[1]
-
Detergent Removal: Residual Triton X-114 must be removed, which can be accomplished using a suitable hydrophobic adsorption resin or gel filtration.
-
Analysis: Measure the endotoxin levels in the final aqueous phase using the LAL test.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Endotoxin Levels After Purification | AEC: Column capacity exceeded; Incorrect buffer pH or conductivity; Endotoxins complexed with this compound. | AEC: Reduce sample load; Ensure buffer pH keeps endotoxin negatively charged and this compound neutral or positive; Increase salt concentration slightly to disrupt complexes. |
| Triton X-114: Incomplete phase separation; Contamination of aqueous phase during collection. | Triton X-114: Ensure incubation temperatures are correct; Be meticulous when collecting the upper phase; Perform an additional cycle. | |
| Low this compound Recovery | AEC: this compound is binding to the column. | AEC: Adjust the buffer pH to alter this compound's charge, making it less likely to bind. Increase the salt concentration of the loading buffer. |
| Activated Carbon: Non-specific adsorption of this compound. | Activated Carbon: Reduce the amount of carbon used or the incubation time. Consider an alternative method if loss is too high. | |
| Triton X-114: this compound partitioning into the detergent phase. | Triton X-114: This is unlikely for a hydrophilic molecule like this compound but could indicate complex formation. Ensure proper mixing and separation conditions. | |
| LAL Test Inhibition/Enhancement | Sample matrix (e.g., residual Triton X-114, buffer components, high this compound concentration) is interfering with the assay.[19] | Perform an inhibition/enhancement control test as per USP <85>.[19] Dilute the sample with endotoxin-free water to a point where interference is negligible, ensuring the dilution factor is accounted for in the final calculation.[13][19] |
| Inconsistent Results | Contamination from labware, buffers, or handling. | Use only certified endotoxin-free plasticware and pipette tips.[4] Depyrogenate all glassware by baking at 180°C overnight.[4] Prepare all buffers with endotoxin-free water. |
Visual Workflows
Caption: General workflow for endotoxin removal and quality control.
Caption: Troubleshooting logic for high residual endotoxin levels.
References
- 1. sinobiological.com [sinobiological.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal Of Bacterial Endotoxins [qiagen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 9. biopharminternational.com [biopharminternational.com]
- 11. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 16. tandfonline.com [tandfonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. sartorius.com [sartorius.com]
- 19. Common Mistakes in Endotoxin Testing — CMD [cm-dx.com]
Troubleshooting unexpected interactions of Ectoine with assay components.
Welcome to the technical support center for troubleshooting unexpected interactions of Ectoine with assay components. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve potential artifacts and interferences in common laboratory assays when this compound is a component of the experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural, small zwitterionic molecule known as a compatible solute. It is widely recognized for its ability to protect proteins, nucleic acids, and whole cells from various stressors.[1] Its protective mechanisms, which include strong interactions with water molecules, antioxidant properties, and potential chelating effects, can sometimes lead to unexpected results in sensitive biochemical and cell-based assays.[1][2]
Q2: I'm seeing higher than expected cell viability in my MTT assay when using this compound. Why could this be?
This could be due to a combination of this compound's protective effects on cells and potential direct interference with the assay chemistry. This compound has been shown to protect cells from oxidative stress, which can lead to genuinely higher cell viability.[1][2] However, it's also possible that this compound, due to its antioxidant properties, may directly reduce the tetrazolium salt (MTT) to formazan, leading to a false positive signal. While direct reduction of MTT by this compound is not definitively reported, other antioxidants have been shown to cause this interference.[3]
Q3: My protein concentration readings are inconsistent when using the Bradford assay in the presence of this compound. What could be the cause?
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[4] this compound's zwitterionic nature at physiological pH might lead to interactions with either the protein or the dye, potentially hindering the formation of the protein-dye complex and resulting in inaccurate readings. The presence of carbohydrate moieties on glycoproteins has been shown to interfere with Coomassie dye binding, and while this compound is not a sugar, its interaction with the protein surface could create a similar steric hindrance.[5]
Q4: I am observing lower than expected cell death in my LDH cytotoxicity assay with this compound treatment. What is a possible explanation?
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells.[6] this compound is known to stabilize proteins, and this effect could extend to LDH, potentially preserving its enzymatic activity in the culture medium and leading to an overestimation of viable cells (or underestimation of cytotoxicity). Conversely, direct inhibition of LDH by this compound, although not documented, cannot be entirely ruled out without specific testing.
Q5: Can this compound's antioxidant properties interfere with my reactive oxygen species (ROS) assay?
Yes, this is a significant potential for interaction. This compound has been shown to inhibit the production of reactive oxygen species (ROS) in cells.[2][7][8] If your experiment aims to measure ROS levels, the presence of this compound will likely lead to an underestimation of ROS due to its scavenging activity.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Higher than expected cell viability in this compound-treated cells.
-
High background absorbance in cell-free controls containing this compound and MTT reagent.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for MTT assay interference.
Issue 2: Inaccurate Protein Quantification with Bradford Assay
Symptoms:
-
Lower or inconsistent protein concentration readings in samples containing this compound.
-
High variability between replicate measurements.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for Bradford assay interference.
Issue 3: Unexpected Results in Enzyme-Based Assays (e.g., LDH, HRP, Luciferase)
Symptoms:
-
Altered enzyme activity (higher or lower) in the presence of this compound.
-
Inconsistent results in assays involving metalloenzymes.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for enzyme-based assays.
Data Summary Tables
Table 1: Potential this compound Interference Mechanisms and Recommended Controls
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment |
| MTT/XTT | Direct reduction of tetrazolium salt by this compound. | Incubate this compound with assay reagent in cell-free media and measure absorbance. |
| Altered cellular metabolism due to this compound's protective effects. | Use a viability assay with a different mechanism (e.g., Trypan Blue exclusion). | |
| Bradford | Interference with Coomassie dye binding to protein. | Prepare a protein standard curve in the presence and absence of this compound. |
| Direct interaction of this compound with the dye. | Measure the absorbance of the Bradford reagent with this compound alone. | |
| LDH | Stabilization of LDH enzyme, leading to higher apparent activity. | Spike a known amount of LDH into media with and without this compound and measure activity over time. |
| Direct inhibition or activation of LDH. | Perform an in vitro LDH activity assay with purified LDH and varying this compound concentrations. | |
| ROS Assays | Scavenging of reactive oxygen species by this compound. | Run a cell-free ROS-generating system (e.g., H₂O₂/Fe²⁺) with and without this compound. |
| Fluorescence | Quenching of the fluorescent signal. | Measure the fluorescence of the probe in the presence and absence of this compound. |
| Metalloenzyme | Chelation of essential metal cofactors. | Titrate the assay with the specific metal cofactor to see if activity is restored. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT to formazan.
Materials:
-
96-well plate
-
Cell culture medium (phenol red-free)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium only).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in wells containing this compound compared to the vehicle control indicates direct reduction of MTT by this compound.
Protocol 2: Bradford Assay Interference Check
Objective: To assess the effect of this compound on the accuracy of the Bradford protein assay.
Materials:
-
96-well plate
-
Bovine Serum Albumin (BSA) standard solutions
-
This compound solution
-
Bradford reagent
-
Microplate reader
Procedure:
-
Prepare two sets of BSA standard curves (e.g., 0 to 2000 µg/mL).
-
To one set of standards, add this compound to the final concentration used in your experiments. To the other set, add the corresponding volume of buffer.
-
Add Bradford reagent to all wells.
-
Incubate for 5 minutes at room temperature.
-
Read the absorbance at 595 nm.
Interpretation: A significant difference between the slopes or intercepts of the two standard curves indicates that this compound is interfering with the assay.
Protocol 3: In Vitro LDH Activity Assay
Objective: To determine if this compound directly affects the enzymatic activity of Lactate Dehydrogenase.
Materials:
-
96-well plate
-
Purified LDH enzyme
-
LDH assay buffer
-
This compound solution
-
LDH substrate solution (containing lactate and NAD⁺)
-
Diaphorase/INT solution (for colorimetric detection)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in LDH assay buffer in a 96-well plate. Include a buffer-only control.
-
Add a constant amount of purified LDH to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the LDH substrate solution.
-
Immediately add the diaphorase/INT solution.
-
Measure the change in absorbance at 490 nm over time in a kinetic mode.
Interpretation: A change in the reaction rate in the presence of this compound compared to the control indicates direct inhibition or activation of the enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Coomassie Brilliant Blue G-250 binding to cetyltrimethylammonium bromide: an interference with the Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of the carbohydrate moiety in coomassie brilliant blue R-250 protein staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Skin-Whitening Effects of this compound via the Suppression of α-MSH-Stimulated Melanogenesis and the Activation of Antioxidant Nrf2 Pathways in UVA-Irradiated Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ectoine Concentration for Enhanced Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ectoine concentration to enhance cell viability under stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it protect cells from stress?
This compound is a small, cyclic amino acid derivative, originally discovered in extremophilic bacteria. It acts as a compatible solute, meaning it can accumulate to high concentrations within cells without disrupting normal cellular functions.[1][2] this compound protects cells from various stressors, such as osmotic stress, extreme temperatures, and UV radiation, by stabilizing proteins, nucleic acids, and cell membranes.[1][3][4] It achieves this by organizing water molecules around biomolecules, forming a protective hydration shell that prevents their denaturation and aggregation.
Q2: What are the typical concentration ranges of this compound used in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell type, the nature and severity of the stressor, and the specific experimental endpoint. However, based on current research, a general starting range for in vitro studies is between 0.1 mg/mL and 50 mM. For instance, a concentration of 0.2 mg/mL has been identified as optimal for enhancing the viability of human keratinocytes (HaCaT cells).[3] In studies on human corneal epithelial cells under hyperosmotic stress, this compound concentrations between 5 mM and 40 mM have been shown to effectively suppress pro-inflammatory cytokines.[5] For in vivo studies, daily oral doses of 10, 20, and 40 mg/kg have been used in rat models of brain aging.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What types of cellular stress can this compound mitigate?
This compound has demonstrated a broad spectrum of protective effects against various cellular stressors, including:
-
Osmotic stress: this compound helps cells maintain their volume and integrity in hyper- or hypo-osmotic environments.[1][4]
-
Oxidative stress: It can protect against damage caused by reactive oxygen species (ROS) by activating antioxidant pathways.
-
Thermal stress: this compound can stabilize proteins and membranes at both high and low temperatures.[4]
-
UV radiation: It can protect skin cells from the damaging effects of UVA radiation.[3]
-
Inflammation: this compound has been shown to suppress the expression of pro-inflammatory cytokines.[5]
-
Chemical stressors: It can protect cell membranes from damage caused by surfactants.[7]
Q4: How is this compound administered to cells in culture?
This compound is typically dissolved in the cell culture medium to the desired final concentration. It is a highly water-soluble and stable compound. For most experiments, cells are pre-incubated with this compound-containing medium for a specific period (e.g., 1 to 24 hours) before the stressor is applied.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No protective effect of this compound observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low or too high for the specific cell type and stressor. | Perform a dose-response experiment to determine the optimal this compound concentration. Start with a broad range (e.g., 0.1 mM to 50 mM) and narrow it down based on the results. |
| Inadequate Pre-incubation Time: The cells may not have had enough time to accumulate sufficient intracellular this compound before the stress was applied. | Increase the pre-incubation time with this compound. Test different time points (e.g., 1, 6, 12, 24 hours) to find the optimal duration. | |
| Incorrect Timing of this compound Application: this compound may be more effective when applied before, during, or after the stress, depending on the mechanism of damage. | Test different application protocols: pre-treatment, co-treatment with the stressor, or post-treatment. | |
| This compound appears to be toxic to the cells. | High Concentration: While generally well-tolerated, extremely high concentrations of this compound might have adverse effects on some cell lines. | Lower the concentration of this compound used. Refer to published data for your specific cell type, if available. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Contamination of this compound Stock: The this compound powder or stock solution may be contaminated. | Use sterile techniques when preparing this compound solutions. Filter-sterilize the stock solution before adding it to the culture medium. | |
| Inconsistent results between experiments. | Variability in Cell Health: The physiological state of the cells can influence their response to stress and this compound. | Ensure consistent cell culture practices, including cell density at seeding, passage number, and media quality. Monitor cell morphology and viability before starting each experiment. |
| Inaccurate this compound Concentration: Errors in weighing or diluting this compound can lead to inconsistent results. | Prepare a fresh stock solution of this compound for each set of experiments and verify its concentration. | |
| Unexpected changes in cell morphology. | Osmotic Effects: Although a compatible solute, very high concentrations of this compound could potentially alter the osmolarity of the medium, affecting cell morphology. | Calculate the final osmolarity of the medium after adding this compound. If necessary, adjust the osmolarity of the control medium to match. |
Data Presentation
Table 1: Optimal this compound Concentrations for Different Cell Types and Stress Conditions
| Cell Type | Stressor | Optimal this compound Concentration | Outcome | Reference |
| Human Keratinocytes (HaCaT) | General Culture | 0.2 mg/mL | Increased cell viability | [3] |
| Human Corneal Epithelial Cells | Hyperosmotic Stress (500 mOsM) | 5 - 40 mM | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) | [5] |
| Human Erythrocytes | Chemical Stress (SDS) | 1% (w/v) | Increased membrane stability | [7] |
| Rat Brain (in vivo) | D-galactose-induced aging | 10, 20, 40 mg/kg/day (oral) | Neuroprotection, reduced oxidative stress and inflammation | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the effective concentration range of this compound for protecting a specific cell line against a chosen stressor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Stressor agent (e.g., H₂O₂, Sorbitol)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Pre-treatment: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for a predetermined pre-incubation time (e.g., 24 hours).
-
Application of Stressor: Prepare the stressor agent at a 2X concentration in complete culture medium. Remove the this compound-containing medium and add 50 µL of fresh medium with the appropriate this compound concentration, followed by 50 µL of the 2X stressor solution. For the control group, add 50 µL of medium without the stressor.
-
Incubation: Incubate the plate for a duration appropriate for the chosen stressor (e.g., 4 hours for H₂O₂-induced oxidative stress, 24 hours for hyperosmotic stress).
-
MTT Assay:
-
Remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the optimal this compound concentration.
Protocol 2: Assessing Oxidative Stress using DCFH-DA Assay
Objective: To quantify the effect of this compound on intracellular reactive oxygen species (ROS) levels under oxidative stress.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1, using a black, clear-bottom 96-well plate.
-
DCFH-DA Loading: After the this compound pre-incubation, remove the medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Application of Stressor: Wash the cells twice with warm PBS to remove excess DCFH-DA. Add 100 µL of medium containing the appropriate this compound concentration and the oxidative stress inducer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis: Calculate the fold change in ROS levels relative to the control group.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Ectoines in cell stress protection: uses and biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does this compound protect against environmental stress? - Blog [sharingtechcn.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Extremolytes this compound and Hydroxythis compound as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckgroup.com [merckgroup.com]
Validation & Comparative
Ectoine's Efficacy in Preserving DNA Integrity: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the DNA-Protective Properties of Ectoine
This publication provides a detailed comparison of this compound's ability to protect DNA integrity against various damaging agents, benchmarking its performance against other known protective compounds. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows to support researchers in their study of DNA damage and protection.
Introduction to this compound as a DNA Protectant
This compound is a natural osmolyte synthesized by various microorganisms to survive in extreme environments characterized by high salinity, extreme temperatures, and high levels of radiation.[1] Its remarkable ability to stabilize biological macromolecules, including proteins and nucleic acids, has led to its investigation as a potent DNA protectant.[2] this compound's protective effects are attributed to its ability to form a preferential hydration shell around DNA, scavenge reactive oxygen species (ROS), and modulate cellular stress responses.[3][4][5] This guide delves into the experimental evidence validating these protective effects and compares them with other compounds.
Comparative Analysis of DNA Protection
The protective efficacy of this compound against DNA damage induced by UV radiation, ionizing radiation, and oxidative stress has been evaluated in numerous studies. Here, we compare its performance with other known DNA protective agents, including the compatible solutes Trehalose and Glycerol, and the antioxidants Ascorbic Acid (Vitamin C) and N-Acetylcysteine (NAC).
Performance Against UV-Induced DNA Damage
Ultraviolet (UV) radiation is a major cause of DNA damage, primarily through the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts, as well as oxidative damage from ROS production.
Summary of Findings:
This compound has demonstrated significant protection against UV-induced DNA damage. Studies have shown that pre-treatment of human keratinocytes with this compound leads to a decrease in mitochondrial DNA mutations and suppresses radiation-induced signaling mechanisms.[6] In comparative studies, this compound's ability to reduce DNA single-strand breaks (SSBs) has been shown to be comparable to or greater than other compounds under certain conditions.
| Compound | Concentration | Cell Type/System | UV Type | DNA Damage Endpoint | Protective Effect (% Reduction vs. Control) | Reference(s) |
| This compound | 1 mM | Human Keratinocytes | UV-A | Mitochondrial DNA mutations | Significant reduction | [6] |
| This compound | 500 mM | Plasmid pUC19 DNA | UV-A | Single-Strand Breaks (SSBs) | Enhanced damage at pH 6.6, protective at pH 7.5 | [7] |
| Hydroxythis compound | Not specified | Plasmid pUC19 DNA | UV-C | Base Damage | Efficient protection in PBS | [6] |
| Trehalose | 10 mM | Plasmid DNA | beta- and gamma-rays | Strand Breaks | Protection against ~4x higher radiation dose | [1] |
| Mannitol (in combination with this compound) | Not specified | In vitro skin cell models | UV | Double-Strand Breaks (DSBs) | Significant reduction | [8] |
Performance Against Ionizing Radiation-Induced DNA Damage
Ionizing radiation from sources like X-rays and gamma rays can cause a range of DNA lesions, including single- and double-strand breaks (SSBs and DSBs), which are highly cytotoxic.
Summary of Findings:
This compound has been shown to effectively protect DNA from damage induced by ionizing radiation.[9][10] It prevents DNA strand breaks by scavenging hydroxyl radicals and reducing the effects of low-energy electrons.[3][11] Comparative studies with other radioprotective agents highlight this compound's potential in applications such as protecting healthy tissue during cancer radiation therapy.[9][12]
| Compound | Concentration | System | Radiation Source | DNA Damage Endpoint | Protective Effect | Reference(s) |
| This compound | 1 M | Plasmid pUC19 DNA | 30 keV electrons | Single-Strand Breaks (SSBs) | Significant protection | [3] |
| This compound | 1 M | Plasmid pUC19 DNA | 15.83 Gy electrons | Preservation of supercoiled DNA | Preserved native conformation | [12] |
| N-Acetylcysteine (NAC) | 3 mg/mL | Human PBMCs | 1.0 Gy | Double-Strand Breaks (DSBs) | Up to 76% reduction | [13] |
| N-Acetylcysteine (NAC) | >100 mmol dm-3 | Chinese hamster cells | X-rays | DNA Breaks | Higher protection in aerobic vs. hypoxic conditions | [14] |
| Trehalose | 10 mM | Plasmid DNA | beta- and gamma-rays | Strand Breaks | Protection against ~4x higher radiation dose | [1] |
Performance Against Oxidative DNA Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to significant DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG).
Summary of Findings:
This compound demonstrates potent antioxidant properties by scavenging hydroxyl radicals.[3][5] This activity contributes significantly to its ability to protect DNA from oxidative damage. In comparative analyses with established antioxidants like Ascorbic Acid, this compound shows comparable or superior efficacy in certain experimental settings.
| Compound | Concentration | System | Oxidative Agent | DNA Damage Endpoint | Protective Effect | Reference(s) |
| This compound | Not specified | Human Skin Fibroblasts | H₂O₂ | ROS levels, MDA content | Significant reduction | [15] |
| Ascorbic Acid (Vitamin C) | Not specified | Human Skin Fibroblasts | H₂O₂ | ROS levels, MDA content | Significant reduction | [15] |
| N-Acetylcysteine (NAC) | Not specified | Nasal mucosa tissue cultures | H₂O₂ | DNA fragmentation (Comet assay) | 45-60% reduction | [13] |
| Vitamin C | Supplementation | Humans exposed to air pollution | Environmental pollutants | DNA strand breakage, 8-oxodG levels | Significant decrease | [2][16] |
Mechanisms of this compound's DNA Protective Action
This compound employs a multi-faceted approach to protect DNA from damage. The primary mechanisms include:
-
Preferential Hydration: this compound molecules organize water molecules around the DNA, forming a stable hydration shell that protects it from external stressors. This "preferential exclusion" mechanism is a key feature of compatible solutes.
-
ROS Scavenging: this compound is an effective scavenger of hydroxyl radicals (•OH), one of the most damaging reactive oxygen species.[3][5] By neutralizing these radicals, this compound prevents them from attacking and modifying DNA bases and the sugar-phosphate backbone.
-
Modulation of Cellular Stress Response: this compound has been shown to influence cellular signaling pathways involved in the stress response. For instance, it can induce the expression of heat shock proteins (HSPs), which are known to protect cells from various stresses.[6]
Caption: Mechanism of this compound's DNA protection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess DNA damage and the protective effects of compounds like this compound.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol Summary:
-
Cell Preparation: Harvest and suspend cells in PBS.
-
Embedding: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove membranes and proteins.
-
Alkaline Unwinding (for single-strand breaks): Incubate slides in an alkaline electrophoresis buffer.
-
Electrophoresis: Apply an electric field to separate damaged DNA from the nuclear head.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using image analysis software.
Caption: Workflow of the Comet Assay.
8-oxo-dG Quantification via ELISA
This immunoassay is used to quantify the amount of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage.
Principle: This is a competitive ELISA where 8-oxo-dG in the sample competes with 8-oxo-dG coated on the microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The color intensity is inversely proportional to the concentration of 8-oxo-dG in the sample.
Protocol Summary:
-
DNA Extraction and Digestion: Isolate genomic DNA from cells or tissues and enzymatically digest it into single nucleosides.
-
Sample and Standard Incubation: Add samples and 8-oxo-dG standards to the wells of the 8-oxo-dG-coated microplate, followed by the addition of the anti-8-oxo-dG primary antibody.
-
Washing: Wash the plate to remove unbound antibody and sample components.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and incubate to allow color development.
-
Stop Reaction and Read Absorbance: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the 8-oxo-dG concentration in the samples by comparing their absorbance to the standard curve.
Agarose Gel Electrophoresis for DNA Strand Breaks
This technique is used to visualize and quantify DNA strand breaks in plasmid DNA.
Principle: Plasmid DNA exists in different topological forms: supercoiled (undamaged), open-circular (single-strand break), and linear (double-strand break). These forms migrate at different rates through an agarose gel during electrophoresis, allowing for their separation and quantification.
Protocol Summary:
-
Sample Preparation: Treat plasmid DNA with the damaging agent in the presence or absence of the protective compound.
-
Gel Preparation: Prepare an agarose gel of an appropriate concentration in an electrophoresis buffer (e.g., TBE or TAE).
-
Sample Loading: Mix DNA samples with a loading dye and load them into the wells of the gel.
-
Electrophoresis: Apply a constant voltage to the gel to separate the DNA isoforms.
-
Staining and Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Quantification: Densitometrically quantify the intensity of each band to determine the relative amounts of supercoiled, open-circular, and linear DNA.
Conclusion
The experimental data robustly supports the role of this compound as a potent protectant of DNA integrity against a variety of damaging agents. Its multifaceted mechanism of action, combining preferential hydration, ROS scavenging, and modulation of cellular stress responses, makes it a highly effective and versatile cytoprotective agent. While direct, comprehensive comparative studies with a wide range of other protectants are still emerging, the available evidence suggests that this compound's performance is comparable, and in some cases superior, to other well-known DNA protective compounds. This guide provides a foundational resource for researchers and professionals in drug development, offering both a summary of the current state of knowledge and detailed protocols for further investigation into the promising therapeutic and protective applications of this compound.
References
- 1. Protection by trehalose of DNA from radiation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of vitamin C and vitamin E on oxidative DNA damage: results from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5 The compatible solute this compound: protection mechanisms, s... [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound interaction with DNA: influence on ultraviolet radiation damage - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00092B [pubs.rsc.org]
- 7. This compound can enhance structural changes in DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive and ecobiological contribution in skin photoprotection of this compound and mannitol combined in vivo with UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects DNA from damage by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DNA protection by this compound from ionizing radiation: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects DNA from damage by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. Radioprotective effect of N-acetylcysteine in vitro using the induction of DNA breaks as end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Role of vitamin C in oxidative DNA damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ectoine vs. Other Compatible Solutes for Cryopreservation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cryopreservation of cells is a cornerstone of modern biological research and therapeutic development. The success of this process hinges on the efficacy of cryoprotective agents (CPAs) to mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (DMSO) has traditionally been the go-to CPA, its inherent cytotoxicity has driven the exploration of less harmful alternatives. Among these, compatible solutes—small organic molecules that stabilize proteins and membranes—have emerged as promising cryoprotectants. This guide provides an objective comparison of ectoine with other widely used compatible solutes, namely trehalose and L-proline, supported by experimental data and detailed protocols.
Comparative Performance of Cryoprotectants
The efficacy of this compound as a cryoprotectant has been evaluated across various cell types, often demonstrating superior or synergistic effects when compared to or combined with other compatible solutes.
A study on the cryopreservation of Streptococcus thermophilus, a lactic acid bacterium, revealed that this compound provided the highest cell viability, bile salt tolerance, and lactic acid production compared to trehalose and sucrose after three months of frozen storage at -80°C[1]. In another investigation focusing on human endothelial cells, while L-proline alone showed the most significant improvement in recultivation efficiency (over 100% increase), a combination of L-proline and this compound also resulted in a substantial 63% improvement[2].
For the cryopreservation of human mononuclear cells (MNCs), a combination of hydroxyl ethyl starch, this compound, and the antioxidant coenzyme Q10 yielded a high cell viability of 93%[3]. Furthermore, in the vitrification of mouse oocytes, the addition of L-proline to the cryopreservation medium significantly improved the survival rate of post-thawed oocytes compared to a control group without proline[4]. Specifically, a solution containing 2.00 mol/L L-proline, 7.5% DMSO, and 10% ethylene glycol resulted in a 93.8% survival rate, which was significantly higher than the 88.4% survival rate of the control group[5].
These findings underscore the potential of this compound and other compatible solutes as effective cryoprotectants, either alone or in combination, to enhance cell survival and functionality post-cryopreservation.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from comparative studies on the cryoprotective effects of this compound and other compatible solutes.
Table 1: Cryopreservation of Lactic Acid Bacteria (S. thermophilus) [1]
| Cryoprotectant | Post-thaw Viability | Post-thaw Bile Salt Tolerance | Post-thaw Lactic Acid Production |
| This compound | Highest | Highest | Highest |
| Trehalose | Lower than this compound | Lower than this compound | Lower than this compound |
| Sucrose | Lowest | Lowest | Lowest |
Table 2: Cryopreservation of Human Endothelial Cells [2]
| Cryoprotectant Supplement | Improvement in Recultivation Efficiency |
| L-proline | > 100% |
| This compound + L-proline | 63% |
| Hydroxythis compound/Ectoine alone | (Data not specified as percentage) |
Table 3: Cryopreservation of Human Mononuclear Cells (MNCs) [3]
| Cryoprotectant Combination | Post-thaw Cell Viability |
| Hydroxyl ethyl starch + this compound + Co-enzyme Q10 | 93% |
Table 4: Vitrification of Mouse Oocytes [4][5]
| Cryoprotectant Solution | Post-thaw Survival Rate |
| 2.00 mol/L L-proline + 7.5% DMSO + 10% EG | 93.8% |
| Control (15% DMSO + 15% EG) | 88.4% |
Mechanisms of Cryoprotection
The protective effects of compatible solutes during cryopreservation are attributed to their distinct molecular interactions with cellular components and the surrounding aqueous environment.
This compound: The Preferential Exclusion Model
This compound is thought to function primarily through the "preferential exclusion" model[6]. It is preferentially excluded from the immediate vicinity of proteins and membranes. This exclusion creates a thermodynamically unfavorable environment for the unfolding or denaturation of biomolecules, thus promoting their native, compact conformation. This compound's strong interaction with water molecules also helps to maintain a hydration shell around macromolecules, preventing ice crystal-induced damage.
Trehalose: The Water Replacement Hypothesis
Trehalose, a non-reducing disaccharide, is believed to protect cells via the "water replacement hypothesis"[7][8]. During dehydration, as water is removed from the cellular environment, trehalose molecules are thought to directly hydrogen bond with the polar headgroups of membrane lipids and the surface of proteins. This interaction effectively replaces the water of hydration, maintaining the structural integrity of these biomolecules and preventing fusion and phase transitions in membranes.
L-proline: Membrane and Protein Stabilization
L-proline, an amino acid, contributes to cryoprotection through multiple mechanisms. It has been shown to stabilize membranes and proteins during freezing and thawing[9]. Proline can insert into the lipid bilayer, altering membrane fluidity and reducing the likelihood of phase transitions that can lead to membrane damage. Additionally, its ability to interact with proteins helps to prevent denaturation and aggregation. Some studies also suggest that pre-conditioning cells with proline can induce a transient state of slower growth, preparing them for the stress of cryopreservation[10].
References
- 1. Usage of this compound as a cryoprotectant for cryopreservation of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of non-toxic cryoprotective agents on the viability of cord blood derived MNCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryobiological Characteristics of L-proline in Mammalian Oocyte Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trehalose Cryopreservation of Human Mesenchymal Stem Cells from Cord Tissue | Semantic Scholar [semanticscholar.org]
- 8. Trehalose Cryopreservation of Human Mesenchymal Stem Cells from Cord Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural cryoprotectants combinations of l-proline and trehalose for red blood cells cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
Ectoine's Cellular Efficacy: A Comparative Analysis Across Skin, Immune, and Neuronal Cells
A comprehensive examination of Ectoine's protective and regulatory effects reveals cell-type-specific efficacy. This guide synthesizes experimental data on its impact on skin, immune, and neuronal cells, providing detailed protocols and visualizing key molecular pathways.
This compound, a natural osmolyte produced by extremophilic microorganisms, is gaining significant attention in the scientific community for its remarkable cytoprotective properties. This guide provides a comparative analysis of this compound's efficacy across various cell types, including skin cells (keratinocytes and fibroblasts), immune cells (macrophages), and neuronal cells. By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of this compound: A Tabular Overview
The protective and regulatory effects of this compound vary depending on the cell type and the nature of the stressor. The following tables summarize the quantitative data from various studies, offering a clear comparison of its efficacy.
| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDF) | UVA (22 J/cm²) | 8 µg/mL | Significant increase in cell viability compared to the UVA-only treated group.[1] | [1] |
| H₂O₂ (1000 µmol·L⁻¹) | 8 µg/mL | Significant increase in cell viability compared to the H₂O₂-only treated group.[1] | [1] | |
| Cortisone (100 µM) | 0.5 mg/mL | No significant effect on cell viability after 72 hours. | [2] | |
| Human Immortalized Keratinocytes (HaCaT) | UVB | Not Specified | Improved cell viability. | [3] |
| Cortisone (100 µM) | 0.5 mg/mL | No significant effect on cell viability after 72 hours. | [2] | |
| UVA (3 J/cm²) | 1.5 µM | Attenuated UVA-induced cell death. | [4] | |
| Murine Macrophage-like Cells (RAW 264.7) | Lipopolysaccharide (LPS) | Not Specified | Inhibition of pro-inflammatory mediators. | [5] |
| Human Monocytic Cells (THP-1) | Lipopolysaccharide (LPS) + Phorbol 12-myristate 13-acetate (PMA) | Not Specified | Inhibition of pro-inflammatory cytokine secretion. | [1] |
| Human Neuroblastoma Cells (SH-SY5Y) | H₂O₂ (400 µM) | 10-40 µM | Increased cell viability. | [6] |
| 6-Hydroxydopamine (6-OHDA) | Not Specified | Increased cell viability and mitochondrial membrane potential. | [7] |
In-Depth Analysis of this compound's Efficacy
Skin Cells: Keratinocytes and Fibroblasts
This compound demonstrates significant protective effects on skin cells, which are constantly exposed to environmental stressors. In human dermal fibroblasts, this compound at concentrations as low as 8 µg/mL has been shown to significantly increase cell viability following exposure to both UVA radiation and oxidative stress induced by hydrogen peroxide.[1] Interestingly, at higher concentrations (up to 1 mg/mL), this compound shows no cytotoxic effects on either human dermal fibroblasts or immortalized keratinocytes (HaCaT cells), highlighting its excellent safety profile for topical applications.[2]
The protective mechanism of this compound in skin cells involves the modulation of key signaling pathways. For instance, in human skin fibroblasts, this compound has been observed to upregulate genes associated with the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation.[8]
Immune Cells: Macrophages
In the context of the immune system, this compound exhibits potent anti-inflammatory properties. In macrophage-like cell lines such as RAW 264.7 and THP-1, this compound has been shown to inhibit the production of pro-inflammatory mediators when the cells are stimulated with bacterial lipopolysaccharide (LPS), a potent inducer of inflammation.[1][5] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[9] By preventing the nuclear translocation of the NF-κB p65 subunit, this compound effectively dampens the expression of downstream inflammatory genes.[9][10]
Neuronal Cells
The neuroprotective potential of this compound is an emerging area of research. In human neuroblastoma SH-SY5Y cells, a common model for neuronal studies, this compound has demonstrated protective effects against oxidative stress induced by hydrogen peroxide and neurotoxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease.[6][7] The protective effects are associated with increased cell viability and the preservation of mitochondrial function.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Human keratinocytes (HaCaT) or other target cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution of desired concentrations
-
Stressor agent (e.g., UVA, H₂O₂, LPS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce stress by exposing the cells to the chosen stressor (e.g., irradiate with UVA, add H₂O₂ or LPS). Include control wells with untreated cells and cells treated only with the stressor.
-
After the stress induction period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantification of Cytokine Release (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
24-well plates
-
Macrophage-like cells (e.g., RAW 264.7 or THP-1)
-
LPS solution
-
This compound solution
-
ELISA kit for the target cytokine (e.g., TNF-α, IL-6)
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to determine the concentration of the target cytokine.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine release.
Assessment of NF-κB Nuclear Translocation (Immunofluorescence)
This method visualizes the location of the NF-κB p65 subunit within the cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
LPS solution
-
This compound solution
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound followed by LPS stimulation for a short period (e.g., 30 minutes).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to assess the translocation of the p65 subunit from the cytoplasm to the nucleus.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of this compound's action, the following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows.
Figure 1: this compound promotes cell survival in skin fibroblasts by activating the PI3K/AKT signaling pathway, counteracting the inhibitory effects of cellular stressors.
Figure 2: this compound exerts its anti-inflammatory effect in macrophages by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.
Figure 3: A generalized experimental workflow for the comparative study of this compound's efficacy across different cell types, involving distinct treatments and subsequent analytical assays.
References
- 1. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 2. Ergothioneine-Mediated Neuroprotection of Human iPSC-Derived Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Skin-Whitening Effects of this compound via the Suppression of α-MSH-Stimulated Melanogenesis and the Activation of Antioxidant Nrf2 Pathways in UVA-Irradiated Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antiatopic Effects of Rorippa cantoniensis (Lour.) Ohwi in RAW 264.7 and HaCaT Cells [mdpi.com]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Naturally Sourced Ectoine for Researchers and Drug Development Professionals
An objective analysis of Ectoine sources, focusing on production, purity, and biological equivalence, supported by experimental data and protocols.
Introduction
This compound, a small cyclic amino acid derivative, is a powerful osmoprotectant and stabilizing molecule with broad applications in the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Originally discovered in halophilic bacteria, it protects cellular structures from environmental stressors such as high salinity, extreme temperatures, and dehydration.[1][2] As the demand for high-purity this compound grows, two primary production routes have emerged: "natural" sourcing through fermentation of halophilic bacteria and "synthetic" production via heterologous fermentation in engineered microorganisms.
Comparison of Production Methodologies
The primary methods for producing this compound at an industrial scale are "bacterial milking" of natural producers and fermentation using genetically engineered ("synthetic") host organisms.[1][3] Chemical synthesis is also possible but is generally considered inefficient and low-yield for commercial production.[4]
Naturally Sourced this compound: This method typically employs halophilic (salt-loving) bacteria, with Halomonas elongata being the most common industrial strain.[3][5] The process, often termed "bacterial milking," involves cultivating the bacteria in a high-salt medium to stimulate the intracellular accumulation of this compound.[3][6] Subsequently, the cells are subjected to a hypoosmotic shock (a rapid decrease in salt concentration), which induces them to release the stored this compound into the surrounding medium.[3][7] This cycle can be repeated multiple times.[7]
Synthetic this compound (Heterologous Production): This approach utilizes the principles of synthetic biology to introduce the this compound biosynthesis gene cluster (ectA, ectB, and ectC) into a non-halophilic and well-characterized host organism, most commonly Escherichia coli.[6][8] This method bypasses the need for high-salt fermentation, which mitigates issues like equipment corrosion and complex wastewater treatment.[3][9] The engineered host can be optimized to achieve high-density cell growth and efficient this compound production.[8]
The workflow for comparing different sources of this compound for research and development can be visualized as follows:
Caption: Workflow for the selection and validation of this compound source material.
Table 1: Comparison of this compound Production Methods
| Feature | Naturally Sourced (Bacterial Milking) | Synthetic (Heterologous Production) |
| Host Organism | Halophilic bacteria (e.g., Halomonas elongata) | Non-halophilic, industrial strains (e.g., E. coli) |
| Key Process | High-salt fermentation followed by osmotic downshock | Standard fermentation, often fed-batch |
| Production Environment | High salinity (corrosive to equipment) | Low salinity (standard industrial equipment) |
| Process Complexity | Multiple "milking" cycles can be complex to manage | More straightforward, well-established fermentation protocols |
| Reported Yield | 7.4 - 25.1 mg/mL/d[4] | Up to ~65 g/L (~167.2 mg/mL/d reported in one study)[3][4] |
| Downstream Processing | Requires removal of high salt concentrations and biomass | Simpler recovery from low-salt medium |
| Environmental Impact | High-salinity wastewater requires treatment | Lower environmental burden from wastewater |
Purity and Impurity Profile
For applications in drug development, the purity of an active pharmaceutical ingredient (API) and its impurity profile are of paramount importance. High-purity this compound (>99%) is achievable from both natural and synthetic production routes. However, the nature of potential impurities differs based on the host organism and the purification process.
Impurities in biopharmaceutical production can be product-related (e.g., isomers, degradation products) or process-related (e.g., host cell proteins, DNA, endotoxins, media components). While specific comparative data on this compound impurity profiles is scarce, potential differences can be inferred from the production systems.
Table 2: Potential Impurity Profiles of this compound Sources
| Impurity Class | Naturally Sourced this compound | Synthetic this compound (E. coli) | Analytical Method for Detection |
| Host Cell Proteins (HCPs) | Proteins from halophilic bacteria | E. coli proteins | ELISA, Mass Spectrometry |
| Host Cell DNA | DNA from halophilic bacteria | E. coli DNA | qPCR |
| Endotoxins (LPS) | Present (Gram-negative Halomonas) | High levels are a key concern (E. coli) | Limulus Amebocyte Lysate (LAL) Test |
| Media Components | Residuals from high-salt media | Residuals from standard fermentation media | HPLC, Mass Spectrometry |
| Other Compatible Solutes | Potential for co-extraction of other osmolytes like hydroxythis compound | Unlikely unless specifically engineered | HPLC, NMR |
Biological Efficacy of this compound
The efficacy of this compound is attributed to its unique ability to organize water molecules, forming a protective "hydrocomplex" around cellular structures.[2] This mechanism, known as preferential exclusion, stabilizes proteins and membranes without interfering with cellular metabolism.[5] Numerous studies have demonstrated the anti-inflammatory, moisturizing, and cell-protective effects of this compound.
Key Biological Activities:
-
Anti-inflammatory Effects: this compound has been shown to reduce inflammation in various models. For instance, it can inhibit the expression of pro-inflammatory cytokines like IL-6 and IL-8.[9][10] Clinical studies have demonstrated its efficacy in reducing symptoms of allergic rhinitis and pharyngitis.[5][11]
-
Antioxidant Properties: this compound effectively scavenges hydroxyl radicals and can increase the total antioxidant capacity in biological systems.[9][12] This helps protect cells from oxidative damage induced by stressors like UV radiation.[10]
-
Skin Barrier Protection: this compound protects skin from damage by reducing transepidermal water loss (TEWL) and stabilizing the lipid layers of the stratum corneum.[9]
This compound Signaling Pathways
This compound's protective effects are mediated through various cellular pathways. The biosynthesis of this compound itself is a three-step enzymatic process starting from the precursor L-aspartate-β-semialdehyde.
Caption: The biosynthetic pathway of this compound from its precursor.
Experimental Protocols
Detailed and robust experimental protocols are essential for validating the efficacy of this compound in a research or preclinical setting. Below are methodologies for two key experiments.
Cellular Anti-inflammatory Assay
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 24-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.[13]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 50-100 ng/mL to all wells except the negative control.[13] A positive control group should be treated with an established anti-inflammatory agent (e.g., dexamethasone).
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[13]
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well. Compare the cytokine levels in this compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Total Antioxidant Capacity (TAC) Assay
This assay measures the capacity of this compound to neutralize free radicals, providing a quantitative measure of its antioxidant activity. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method is a common approach.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Dilute the ABTS•+ working solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve: Prepare a standard curve using Trolox (a water-soluble vitamin E analog) at concentrations ranging from 0 to 500 µM.
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of absorbance relative to the control (buffer only). Plot the percentage inhibition against the concentration for the Trolox standards to create a standard curve. Determine the TAC of the this compound sample by comparing its percentage inhibition to the Trolox standard curve. Results are typically expressed as Trolox Equivalents (TE).
Conclusion
The choice between naturally sourced and synthetic this compound depends on the specific requirements of the application.
-
Synthetic this compound , produced via heterologous fermentation, offers significant advantages in terms of yield, scalability, and process simplification by avoiding high-salt conditions.[3][8] This makes it a potentially more cost-effective and environmentally friendly option for large-scale production. However, rigorous purification is required to remove host-cell-specific impurities, particularly endotoxins from E. coli.
-
Naturally Sourced this compound relies on a well-established "bacterial milking" process that leverages the natural biology of halophilic organisms.[3][5] While the process can be complex and yields may be lower, the impurity profile will be different from that of E. coli-derived this compound, which may be advantageous in certain formulations.
From a biological efficacy standpoint, the available evidence indicates that high-purity this compound is a potent and effective molecule regardless of its production origin. For researchers and drug developers, the critical differentiating factors are therefore the production efficiency, cost, and the specific impurity profile of the final product. A thorough analytical characterization of any this compound source material is essential to ensure its suitability for preclinical and clinical development.
References
- 1. Biotechnological production of this compound: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ectoin.net [ectoin.net]
- 3. Microbial production of this compound and hydroxythis compound as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Noninterventional Open-Label Trial Investigating the Efficacy and Safety of this compound Containing Nasal Spray in Comparison with Beclomethasone Nasal Spray in Patients with Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kiche.or.kr [kiche.or.kr]
- 8. Microbial Production of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity profiling of the extremolyte this compound as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Reduction of Skin Photodamage by the this compound– Thermus thermophilus Cofermentation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
Cross-Validation of Analytical Methods for Ectoine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ectoine is critical across various fields, including drug development, cosmetics, and biotechnology, due to its properties as a potent osmoprotectant and stabilizing agent. A variety of analytical methods are available for the detection and quantification of this compound, each with distinct advantages and limitations. This guide provides a comprehensive cross-validation of the most common analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for this compound detection is contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis (e.g., quantification, identification, or structural elucidation). High-Performance Liquid Chromatography (HPLC) is a widely adopted method for routine quantification, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for complex matrices and low-level detection. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation, and Capillary Electrophoresis (CE) presents an alternative with high separation efficiency.
Below is a summary of key performance parameters for the most frequently employed this compound detection methods.
| Parameter | HPLC-UV [1][2][3] | LC-MS/MS [4][5] | NMR Spectroscopy [6][7][8] | Capillary Electrophoresis (MEKC) [9] |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis of precursor and product ions. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation based on differential migration in an electric field.[10] |
| Linearity (R²) | >0.999[1][2][3] | Typically >0.99 | Not typically used for quantification in this context. | Good linearity expected. |
| Accuracy (%) | ~100.55%[1][2][3] | High accuracy. | Not applicable for quantification in this context. | High accuracy expected. |
| LOD | 0.123 µg/mL[1][2][3] | Lower than HPLC-UV. | Relatively high, not suitable for trace analysis. | Dependent on detector. |
| LOQ | 0.372 µg/mL[1][2][3] | Lower than HPLC-UV. | Not applicable for trace quantification. | Dependent on detector. |
| Primary Use | Routine quantification.[11][12][13] | High-sensitivity quantification and identification.[4][14] | Structural elucidation and identification.[8][15] | Separation of charged molecules.[16][17] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for in-house validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various samples, including fermentation broths and cell extracts.[1][2][3][18]
Instrumentation:
Reagents:
-
Acetonitrile, HPLC grade
-
Ultrapure water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase is pure water or a mixture of acetonitrile and water (e.g., 70:30 v/v).[1][2][11]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
For intracellular this compound, cells are harvested and extracted using a suitable solvent mixture like methanol and chloroform.[11]
-
The extract is then centrifuged, and the supernatant containing this compound is collected and filtered through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the this compound concentration in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification and confirmation of this compound, especially in complex biological matrices.[4][5]
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
Reagents:
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases such as A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, ensuring all solvents and reagents are LC-MS grade.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase Gradient: A gradient elution is typically used to separate this compound from matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
MS/MS Conditions:
-
Analysis: Monitor the specific precursor-to-product ion transitions for this compound. Quantify using a calibration curve constructed from the peak areas of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.[6][7][8]
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).[8]
Reagents:
-
Deuterated solvent (e.g., D₂O).
-
Purified this compound sample.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the chemical shifts and coupling constants of the sample spectrum with a known standard or literature data to confirm the structure of this compound.[6][7][8]
Micellar Electrokinetic Capillary Chromatography (MECC)
MECC, a mode of capillary electrophoresis, can be used for the separation and detection of this compound.[9]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.[10]
Reagents:
-
Phosphoric acid-borate buffer
-
Sodium dodecyl sulfate (SDS) surfactant
-
This compound standard
Procedure:
-
Buffer Preparation: Prepare an electrophoretic buffer, for example, 50 mmol/L phosphoric acid-borate with 50 mmol/L SDS, at pH 7.0.[9]
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Introduction: Inject the sample into the capillary.
-
Electrophoretic Conditions:
-
Analysis: Identify this compound based on its migration time compared to a standard.
Visualizing the Workflow and Decision Process
To further clarify the process of cross-validation and method selection, the following diagrams have been generated.
Caption: Workflow for cross-validation of this compound analytical methods.
Caption: Decision tree for selecting an this compound detection method.
References
- 1. Development and validation of polar RP-HPLC method for screening for this compound high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101191769A - Novel method for detecting and extracting compatible solute this compound from neutral obligate halophile Halomonas salina - Google Patents [patents.google.com]
- 10. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 11. biology-journal.org [biology-journal.org]
- 12. Synthesis and Uptake of the Compatible Solutes this compound and 5-Hydroxythis compound by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 17. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 18. tandfonline.com [tandfonline.com]
Ectoine Supplementation: A Comparative Analysis of its Impact on Cellular Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine, a natural osmoprotectant derived from extremophilic microorganisms, is gaining significant attention in cellular research and therapeutics for its remarkable protein-stabilizing and cell-protecting properties. This guide provides a comparative analysis of the cellular proteome in the presence and absence of this compound supplementation, drawing upon available experimental data. While comprehensive, global quantitative proteomics studies are still emerging, existing research offers valuable insights into this compound's influence on specific protein expression and key signaling pathways. This document summarizes these findings, presents detailed experimental methodologies, and visualizes the underlying molecular interactions.
Data Presentation: Quantitative Changes in Protein Expression
This compound supplementation has been shown to modulate the expression of key stress-response and signaling proteins. The following table summarizes the quantitative data from a study on human keratinocytes, investigating the effect of this compound on the expression of Heat Shock Protein 70 (Hsp70) and Hsp70B', as well as several pro-inflammatory cytokines.
| Protein | Condition | Fold Change in Expression | Method of Quantification | Reference |
| Hsp70B' | This compound (100 µg/mL) + Heat Stress | ~2.5-fold increase (mRNA) | RT-PCR | [1] |
| Hsp70 | This compound (concentration not specified) | Increased expression | Western Blot | [1][2] |
| IL-1α | This compound + Lipopolysaccharides (LPS) | Downregulated | Not specified | [1][2] |
| IL-6 | This compound + Lipopolysaccharides (LPS) | Downregulated | Not specified | [1][2] |
| IL-8 | This compound + Lipopolysaccharides (LPS) | Downregulated | Not specified | [1][2] |
| TNF-α | This compound + Lipopolysaccharides (LPS) | Downregulated | Not specified | [1][2] |
Signaling Pathways Modulated by this compound
This compound's protective effects extend to the modulation of critical cellular signaling pathways. Research in human skin fibroblasts has demonstrated that this compound can upregulate genes associated with the PI3K/AKT signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and this compound Treatment
Human keratinocytes were cultured in appropriate media. For experimental conditions, cells were pre-incubated for 24 hours with varying concentrations of this compound (50, 100, 250, and 500 µg/mL) before being subjected to heat stress[1].
RNA Extraction and Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
Total RNA was extracted from keratinocytes using standard protocols. RT-PCR was performed to analyze the gene expression of Hsp70B'. The relative quantification of gene expression was determined by comparing the band intensity of the target gene to a housekeeping gene[1].
Protein Extraction and Western Blot Analysis
Total protein was extracted from cell lysates. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Hsp70, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[2].
Experimental Workflow for Comparative Proteomics
The following diagram illustrates a general workflow for a comparative proteomics study of cells grown with and without this compound supplementation using a label-free quantitative approach.
Concluding Remarks
The available evidence strongly suggests that this compound supplementation can induce significant changes in the cellular proteome, particularly in the expression of stress-related proteins and the modulation of key signaling pathways like PI3K/AKT. The downregulation of pro-inflammatory cytokines further highlights its potential in therapeutic applications. While this guide provides a snapshot based on current research, further comprehensive quantitative proteomics studies are necessary to fully elucidate the global impact of this compound on the cellular proteome. Such studies will be instrumental in identifying novel protein targets and pathways affected by this compound, thereby expanding its application in drug development and cellular therapy.
References
- 1. This compound from halophilic microorganisms induces the expression of hsp70 and hsp70B′ in human keratinocytes modulating the proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from halophilic microorganisms induces the expression of hsp70 and hsp70B' in human keratinocytes modulating the proinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Effects of Ectoine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ectoine with established corticosteroid alternatives, Dexamethasone and Hydrocortisone, based on available experimental data from cell culture models. Detailed methodologies for key experiments are provided to support the reproducibility of the findings.
Comparative Analysis of Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various cell culture models, primarily by inhibiting the production of pro-inflammatory cytokines. Its mechanism of action is linked to its ability to stabilize cell membranes and biomolecules, a property termed "preferential exclusion". While direct quantitative comparisons in macrophage cell lines are limited in the available literature, studies in other cell types suggest its potency is comparable to, and in some cases, may exceed that of conventional corticosteroids.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound and Corticosteroids
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Inhibited | Potency (IC50 or % Inhibition) |
| D-Ectoine (containing this compound) | Human Skin Fibroblasts | LPS (2 µg/mL) | IL-6, IL-8 | D-Ectoine (5%) showed comparable inhibition to Dexamethasone (0.625 µg/mL). |
| Dexamethasone | Human Retinal Pericytes | TNF-α (10 ng/mL) | Multiple inflammatory mediators | IC50 values ranged from 2 nM to 1 µM.[1] |
| Human Dermal Microvascular Endothelial Cells | TNF-α or IL-1β | IL-6 | Dose-dependent inhibition observed. | |
| RAW 264.7 Macrophages | LPS | IL-1β | Dose-related inhibition of gene expression.[2] | |
| Hydrocortisone | Human Dermal Microvascular Endothelial Cells | TNF-α or IL-1β | IL-6 | Dose-dependent inhibition observed.[3] |
| Immature Human Enterocytes (H4 cells) | IL-1β | IL-6, IL-8 | Significant reduction in cytokine secretion.[4] | |
| THP-1 Macrophage-like cells | LPS/ATP | IL-1β | Dose-dependent inhibition of release with chronic exposure.[5] |
Experimental Protocols
Induction of Inflammation in Macrophage Cell Culture (RAW 264.7)
This protocol describes a standard method for inducing an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
-
Test compounds (this compound, Dexamethasone, Hydrocortisone)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in culture plates at a density of 1-2 x 10^5 cells/well for a 96-well plate or 5 x 10^5 cells/well for a 24-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the test compounds (this compound, Dexamethasone, or Hydrocortisone). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a vehicle control (no test compound) and a negative control (no LPS stimulation).
-
Incubation: Incubate the plates for a specified period, typically 4-24 hours, depending on the endpoint being measured.
-
Measurement of Inflammatory Markers:
-
Cytokine Measurement (TNF-α, IL-6): Collect the cell culture supernatant. The concentration of secreted cytokines can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: To measure the mRNA levels of inflammatory genes, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) using specific primers for TNF-α, IL-6, and a housekeeping gene for normalization.
-
Signaling Pathways in Inflammation
LPS-induced inflammation in macrophages is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Workflow
References
- 1. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ectoine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper handling and disposal of chemical compounds like Ectoine are paramount for ensuring safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established laboratory safety protocols.
Core Principles of this compound Disposal
This compound, while not classified as a hazardous substance, requires adherence to standard laboratory chemical disposal practices. The primary principle is to manage waste in accordance with federal, state, and local regulations.[1][2][3] It is crucial to avoid mixing this compound waste with other chemical waste to prevent unforeseen reactions.[1]
Spill and Leak Management
In the event of a spill or accidental release, immediate and proper cleanup is necessary to prevent contamination and ensure a safe working environment.
Procedural Steps for Spill Cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of any airborne particles.[4][5]
-
Wear Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, gloves, and a lab coat.[4][5][6]
-
Contain the Spill: Prevent the powder from becoming airborne. Avoid creating dust during cleanup.[4][6]
-
Mechanical Cleanup: Carefully sweep or vacuum the spilled material.[5][6]
-
Collect for Disposal: Place the collected this compound into a suitable, labeled, and closed container for disposal.[4][5][6]
-
Clean the Area: Thoroughly clean the contaminated surface after the material has been removed.[2]
Waste Disposal Procedures
Unused, surplus, or contaminated this compound must be disposed of responsibly. The following are the recommended disposal routes:
-
Licensed Disposal Company: The most recommended method is to engage a licensed professional waste disposal company to handle the surplus or non-recyclable this compound.[6]
-
Incineration: An alternative is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by trained personnel in a facility equipped for such procedures.
-
Container Disposal: Leave the chemical in its original container whenever possible.[1] Uncleaned or empty containers should be handled and disposed of as if they still contain the product.[1]
Environmental Precautions: While specific environmental precautions for this compound are not mandated, it is best practice to prevent it from entering drains or sewer systems.[1][4]
Safety and Ecotoxicity Data
The following table summarizes key quantitative data regarding the safety and environmental profile of this compound.
| Data Point | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg | [6] |
| Acute Dermal Toxicity (LD50) | Rat | > 2,000 mg/kg | [6] |
| Aquatic Toxicity (EC50) | Algae | > 100 mg/L (72 hours) | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Handling and Storage Best Practices
To minimize waste and ensure safety, proper handling and storage procedures are essential.
-
Handling: Always handle this compound in a well-ventilated area.[4] Use appropriate personal protective equipment to avoid contact with skin and eyes.[4][5] Minimize dust generation and accumulation.[5]
-
Storage: Store this compound in a cool, dry place in its original, tightly closed container.[4][6] Keep it away from incompatible materials.[2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ectoine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ectoine, a natural osmoprotectant with increasing applications in the pharmaceutical and cosmetic industries. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety, building trust through value that extends beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
There are varying classifications regarding the hazards of this compound. While some safety data sheets (SDS) classify it as non-hazardous, others indicate that it may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, a conservative approach to handling is recommended, adhering to good industrial hygiene and safety practices.[3]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against dust particles.[3][4] |
| Skin Protection | Laboratory coat, long-sleeved clothing | To prevent skin contact.[5][6] |
| Gloves | Impervious gloves (e.g., nitrile, latex) should be worn. Gloves must be inspected prior to use and changed if they show signs of degradation.[4][6] | |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or when dust formation is likely.[5] Use in a well-ventilated area is crucial.[1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to minimize dust inhalation.[1][4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[3]
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Wash clothing before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3] |
Spill Response: For spills, avoid dust formation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5] Unused this compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Smaller quantities might be disposable with household waste, but it is crucial to follow official regulations.[7]
This compound Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart illustrating the step-by-step procedure for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
